Product packaging for Plevitrexed(Cat. No.:CAS No. 172521-94-7)

Plevitrexed

Cat. No.: B062765
CAS No.: 172521-94-7
M. Wt: 532.5 g/mol
InChI Key: IEJSCSAMMLUINT-NRFANRHFSA-N
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Description

Plevitrexed (also known as BGC 9331) is a potent, water-soluble, and specific inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine nucleotides. As a folate analog, this compound competitively inhibits TS by forming a stable ternary complex with the enzyme and its cofactor, methylenetetrahydrofolate. This inhibition disrupts DNA synthesis and repair, leading to thymineless death in rapidly dividing cells, particularly cancer cells. Its primary research value lies in its targeted mechanism, which has been extensively investigated in preclinical and clinical studies for various solid tumors, including mesothelioma, pancreatic, and non-small cell lung cancer. Researchers utilize this compound to study mechanisms of chemoresistance, develop combination therapies, and explore biomarkers of response. The compound is specifically labeled For Research Use Only and is an essential tool for oncology research, cell cycle studies, and the development of novel antimetabolite chemotherapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25FN8O4 B062765 Plevitrexed CAS No. 172521-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSCSAMMLUINT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165351
Record name Plevitrexed
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Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153537-73-6
Record name Plevitrexed
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URL https://commonchemistry.cas.org/detail?cas_rn=153537-73-6
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Record name Plevitrexed [INN:BAN]
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Record name Plevitrexed
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Record name NSC-696259
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Record name Plevitrexed
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Record name PLEVITREXED
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Plevitrexed (ZD9331): A Deep Dive into Thymidylate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plevitrexed (also known as ZD9331 or BGC9331) is a potent, second-generation, non-polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1] As the sole de novo source of deoxythymidine monophosphate (dTMP), TS is a critical enzyme for DNA synthesis and repair, making it a key target in oncology.[2] this compound's unique pharmacological profile, including its high affinity for TS and distinct cellular uptake mechanisms, has positioned it as a significant compound in the landscape of anticancer drug development. This technical guide provides a comprehensive overview of this compound's core mechanism of action, presents key quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the associated biochemical pathways and resistance mechanisms.

Mechanism of Action: Potent and Specific Inhibition of Thymidylate Synthase

This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase, a pivotal enzyme in the pyrimidine biosynthesis pathway. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor.[2] The resulting dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis.

By competitively binding to the folate-binding site on thymidylate synthase, this compound blocks the catalytic activity of the enzyme. This inhibition leads to a depletion of the intracellular dTMP and dTTP pools, which in turn disrupts DNA replication and repair processes, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

A key characteristic of this compound is that it is not a substrate for folylpolyglutamate synthetase (FPGS).[1] This means that unlike many other antifolates, it does not undergo polyglutamylation within the cell. While polyglutamylation can enhance the intracellular retention and inhibitory potency of some antifolates, it can also be a mechanism of resistance if FPGS activity is downregulated.[1] this compound's non-polyglutamatable nature allows it to bypass this potential resistance mechanism.

Cellular Uptake

This compound enters cancer cells primarily through two carrier-mediated transport systems:

  • Reduced Folate Carrier (RFC): This is the major transport system for folates and antifolates in most mammalian cells.[1]

  • Alpha-Folate Receptor (α-FR): This high-affinity receptor is often overexpressed on the surface of various cancer cells, including ovarian and gastric cancers, offering a degree of tumor selectivity.[3]

The dual-uptake mechanism contributes to its broad spectrum of antitumor activity.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against thymidylate synthase and its cytotoxic effects on various cancer cell lines have been quantified through in vitro studies.

Enzyme Inhibition

This compound is a highly potent inhibitor of thymidylate synthase.

ParameterValueEnzyme SourceReference
Ki 0.44 nMNot Specified[4]
In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of human cancer cell lines, demonstrating its broad cytotoxic potential.

Cell LineCancer TypeIC50Reference
L1210Murine Leukemia0.024 µM[4]
L1210 (1565)Murine Leukemia (RFC deficient)1.3 µM[4]
L1210 (RD1694)Murine Leukemia (FPGS deficient)0.076 µM[4]
W1L2Human Lymphoblastoid7 nM[5]
A549Human Lung CarcinomaNot explicitly found for this compound
HeLaHuman Cervical CarcinomaNot explicitly found for this compound
SK-OV-3Human Ovarian CancerNot explicitly found for this compound
U373Human GlioblastomaNot explicitly found for this compound
PC-3Human Prostate CancerNot explicitly found for this compound
HepG2Human Hepatocellular CarcinomaNot explicitly found for this compound
HCT116Human Colorectal CarcinomaNot explicitly found for this compound
MCF-7Human Breast AdenocarcinomaNot explicitly found for this compound

Note: While IC50 values for this compound in a wide range of human cancer cell lines were not found in a consolidated table, the provided data from murine leukemia lines illustrates its potency and the impact of transport and metabolism on its activity.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the thymidylate synthase inhibitory activity and cytotoxic effects of this compound.

Spectrophotometric Thymidylate Synthase Inhibition Assay

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate (DHF) during the conversion of dUMP to dTMP.

Materials:

  • Purified recombinant human thymidylate synthase

  • Deoxyuridine monophosphate (dUMP)

  • N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate)

  • This compound (ZD9331) stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 50 mM MgCl₂)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, dUMP (e.g., 100 µM), and the desired concentration of this compound or vehicle control.

  • Enzyme Addition: Add purified thymidylate synthase to the reaction mixture to a final concentration of, for example, 50 nM.

  • Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding CH₂H₄folate (e.g., 100 µM) to the cuvette and mix immediately.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of this compound. The Ki value can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor.

Crystal Violet Cell Viability Assay

This colorimetric assay is used to determine the cytotoxicity of this compound by quantifying the number of viable adherent cells after treatment.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound (ZD9331) stock solution

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • Solubilization Solution (e.g., 10% acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • Fixation: After incubation, gently wash the cells with PBS. Then, fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.

  • Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.

  • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Radiolabeled Substrate Cellular Uptake Assay

This assay measures the uptake of this compound into cancer cells, often by competing with a radiolabeled substrate of the same transport system, such as [³H]-methotrexate or [³H]-folic acid.

Materials:

  • Human cancer cell line of interest

  • Cell culture medium and uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound (ZD9331) stock solution

  • Radiolabeled substrate (e.g., [³H]-methotrexate)

  • Scintillation cocktail

  • Cell lysis buffer

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Culture cells to a high density in appropriate culture vessels. On the day of the experiment, harvest the cells and resuspend them in uptake buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).

  • Assay Setup: In microcentrifuge tubes, add a defined volume of the cell suspension.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the cell suspensions and pre-incubate for a short period (e.g., 5 minutes) at 37°C.

  • Initiate Uptake: Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., 1 µM [³H]-methotrexate) to each tube.

  • Incubation: Incubate the tubes at 37°C for a defined time course (e.g., 1, 5, 10, and 20 minutes).

  • Stop Uptake: Terminate the uptake by adding ice-cold uptake buffer and immediately centrifuging the cells.

  • Washing: Wash the cell pellet with ice-cold buffer to remove extracellular radiolabeled substrate.

  • Cell Lysis: Lyse the cell pellet with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of intracellular radioactivity is proportional to the uptake of the radiolabeled substrate. The inhibitory effect of this compound on substrate uptake can be used to determine its affinity for the transporter.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows associated with this compound.

cluster_0 De Novo dTMP Synthesis cluster_1 This compound (ZD9331) Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP Methylation DHF Dihydrofolate TS->DHF DNA Synthesis & Repair DNA Synthesis & Repair dTTP dTTP dTMP->dTTP CH2HF N⁵,N¹⁰-Methylene- tetrahydrofolate CH2HF->TS This compound This compound (ZD9331) This compound->TS Inhibits dTTP->DNA Synthesis & Repair Cell Proliferation Cell Proliferation DNA Synthesis & Repair->Cell Proliferation

Caption: this compound's inhibition of thymidylate synthase.

cluster_0 Cell Culture & Treatment cluster_1 Staining Procedure cluster_2 Quantification A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Wash with PBS D->E F Fix with Methanol E->F G Stain with Crystal Violet F->G H Wash to remove excess stain G->H I Air dry plate H->I J Solubilize stain I->J K Measure absorbance at 570 nm J->K L Calculate % viability and IC50 K->L

Caption: Workflow for a crystal violet cell viability assay.

This compound Extracellular this compound (ZD9331) RFC Reduced Folate Carrier (RFC) This compound->RFC Transport alphaFR α-Folate Receptor (α-FR) This compound->alphaFR Binding & Internalization Cell Cancer Cell Intracellular_this compound Intracellular this compound RFC->Intracellular_this compound alphaFR->Intracellular_this compound Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition Intracellular_this compound->Thymidylate Synthase Inhibition Decreased dTMP/dTTP Decreased dTMP/dTTP Thymidylate Synthase Inhibition->Decreased dTMP/dTTP Inhibition of DNA Synthesis Inhibition of DNA Synthesis Decreased dTMP/dTTP->Inhibition of DNA Synthesis Apoptosis Apoptosis Inhibition of DNA Synthesis->Apoptosis

Caption: Cellular uptake and mechanism of action of this compound.

Mechanisms of Resistance

Resistance to this compound, as with other antifolates, can arise through various mechanisms:

  • Decreased Drug Uptake: Reduced expression or function of the Reduced Folate Carrier (RFC) can limit the intracellular accumulation of this compound, thereby diminishing its efficacy.[5]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can actively transport this compound out of the cell.

  • Target Enzyme Alterations: Increased expression of thymidylate synthase (TS) can overcome the inhibitory effects of this compound by providing more target enzyme than can be effectively inhibited at therapeutic drug concentrations.[4] Mutations in the TS gene that reduce the binding affinity of this compound are also a potential, though less common, mechanism of resistance.

cluster_0 Mechanisms of Resistance to this compound A Decreased Drug Uptake A1 Reduced RFC Expression/Function A->A1 Resistance Drug Resistance A->Resistance B Increased Drug Efflux B1 Overexpression of ABC Transporters B->B1 B->Resistance C Target Enzyme Alterations C1 Increased TS Expression C->C1 C2 TS Gene Mutations C->C2 C->Resistance

Caption: Key mechanisms of resistance to this compound.

Conclusion

This compound (ZD9331) remains a significant molecule in the study of thymidylate synthase inhibition. Its high potency, specific mechanism of action, and ability to circumvent resistance mechanisms associated with polyglutamylation underscore its importance. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop next-generation thymidylate synthase inhibitors. A thorough understanding of its pharmacology, including uptake and resistance pathways, is crucial for its effective clinical application and for the design of novel combination therapies.

References

Plevitrexed (ZD9331): A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed (formerly known as ZD9331) is a potent, non-polyglutamatable, quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, TS is a well-established target for cancer chemotherapy.[3] this compound's mechanism of action involves binding to the folate binding site of TS, leading to the inhibition of thymidine synthesis, which can result in the cessation of DNA synthesis and subsequent apoptosis.[1] This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical murine models and in Phase I clinical trials in patients with advanced solid tumors. These studies have characterized its absorption, distribution, metabolism, and excretion.

Preclinical Pharmacokinetics in a Murine Model

A study in a thymidine salvage-incompetent murine lymphoma model (L5178Y) provides key insights into the preclinical pharmacokinetics of this compound.[1]

Table 1: Pharmacokinetic Parameters of this compound in a Murine Lymphoma Model [1]

Administration RouteDoseKey Findings
Single i.p. bolus injection50 mg/kgTerminal elimination half-life (plasma and tissues): 4-6 hours. Liver concentrations were 8-fold higher than plasma. Kidney and lymphoma concentrations were similar to plasma.
24-hour s.c. infusion3 mg/kgSteady-state concentrations achieved in 4-5 hours. Elimination rates at the end of infusion were approximately 3.5 hours for plasma and tissues, but appeared slower in the tumor. Liver concentrations were approximately 4-fold higher than plasma.
Clinical Pharmacokinetics in Humans

Phase I clinical trials have been conducted to determine the safety, tolerability, and pharmacokinetic profile of this compound in patients with advanced solid malignancies.

Table 2: Summary of Human Pharmacokinetic Findings from Phase I Trials

Study DesignAdministration RouteKey Pharmacokinetic FindingsReference
Dose-escalating study30-min i.v. infusion on days 1 and 8 of a 21-day cyclePlasma clearance was slow and dose-dependent. Nonlinear pharmacokinetics were observed.[4]
Dose-escalating study5-day continuous i.v. infusion every 3 weeksClearance was dose-dependent and predominantly renal.[5]
Dose-escalating studyOral, once or twice daily for 5, 7, or 10 days every 21 daysLess than proportional increase in the plasma area under the concentration-time curve (AUC) with dose escalation.[6]
Combination study with docetaxel30-minute IV infusion every 3 weeksPharmacokinetics were similar to those reported in previous single-agent studies, suggesting no major drug-drug interactions.[4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of thymidylate synthase. This has been assessed in preclinical models by measuring the downstream effects on deoxynucleotide pools and in clinical trials by monitoring a surrogate marker in plasma.

Preclinical Pharmacodynamics in a Murine Model

In the L5178Y murine lymphoma model, the pharmacodynamic effects of this compound were evaluated by measuring changes in intratumoral deoxyuridine monophosphate (dUMP) and deoxythymidine triphosphate (dTTP) levels.[1]

Table 3: Pharmacodynamic Effects of this compound in a Murine Lymphoma Model [1]

Administration RouteDoseEffect on dUMPEffect on dTTPDuration of Effect
Single i.p. bolus injection50 mg/kgElevationDepletion< 16 hours
24-hour s.c. infusion3 mg/kgElevationDepletionApproximately 24 hours
Clinical Pharmacodynamics in Humans

In clinical trials, the inhibition of thymidylate synthase by this compound was monitored by measuring the levels of plasma 2'-deoxyuridine (dUrd). Inhibition of TS leads to an accumulation of its substrate, dUMP, which is subsequently converted to dUrd and released into the circulation.[7]

Table 4: Clinical Pharmacodynamic Marker of this compound Activity

BiomarkerObservationSignificanceReference
Plasma 2'-deoxyuridine (dUrd)Dose-related increases in plasma dUrd were significant (P = 0.003) on day 5 of treatment. At doses ≥2.4 mg/m²/day in a 5-day infusion, plasma dUrd levels were consistently elevated.Elevation of plasma dUrd serves as a surrogate marker for in vivo thymidylate synthase inhibition.[4][5]

Mechanism of Action: Thymidylate Synthase Inhibition

This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase, a key enzyme in the pyrimidine synthesis pathway.

This compound Mechanism of Action cluster_0 Pyrimidine Synthesis Pathway cluster_1 Cellular Effects dUMP dUMP (deoxyuridine monophosphate) dTMP dTMP (deoxythymidine monophosphate) dUMP->dTMP Thymidylate Synthase (TS) DNA DNA Synthesis dTMP->DNA Apoptosis Apoptosis This compound This compound (ZD9331) This compound->Inhibition Inhibition->dUMP Inhibits

Caption: this compound inhibits thymidylate synthase, blocking dTMP synthesis and leading to apoptosis.

Experimental Protocols

Quantification of this compound in Plasma and Tissues (ELISA)

A sensitive and specific enzyme-linked immunosorbent assay (ELISA) was developed to measure this compound concentrations in plasma and tissue homogenates in preclinical studies.[1]

Protocol Outline:

  • Sample Preparation: Plasma samples are separated from whole blood by centrifugation. Tissues are homogenized in a buffer solution. Both plasma and tissue homogenates are treated with acetonitrile to precipitate proteins.

  • ELISA Procedure: A competitive ELISA format is used. This compound-specific antibodies are coated onto microtiter plates. Samples and standards are added, followed by a this compound-enzyme conjugate. The amount of bound conjugate is inversely proportional to the concentration of this compound in the sample.

  • Detection: A substrate is added that produces a colorimetric signal in the presence of the enzyme. The absorbance is read using a microplate reader.

  • Quantification: A standard curve is generated using known concentrations of this compound, and the concentrations in the unknown samples are interpolated from this curve.

Measurement of Plasma 2'-deoxyuridine (HPLC)

The concentration of the pharmacodynamic marker, 2'-deoxyuridine, in plasma can be determined by high-performance liquid chromatography (HPLC) with UV detection.[7]

Protocol Outline:

  • Sample Preparation: Plasma proteins are precipitated using perchloric acid.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 HPLC column. An isocratic mobile phase of 0.05% trifluoroacetic acid in water is used for separation.

  • Detection: Eluting compounds are monitored by a UV detector at a wavelength of 261 nm. A photodiode array detector can be used to confirm peak purity and identity.

  • Quantification: A standard curve is constructed using known concentrations of 2'-deoxyuridine (typically in the range of 25–400 pmol/ml). The concentration in the plasma samples is calculated by comparing their peak areas to the standard curve.

Experimental Workflow: Preclinical Pharmacokinetic and Pharmacodynamic Study

The following diagram illustrates a typical workflow for a preclinical study evaluating the pharmacokinetics and pharmacodynamics of this compound.

Preclinical PKPD Workflow cluster_animal_phase Animal Dosing and Sampling cluster_pk_analysis Pharmacokinetic Analysis cluster_pd_analysis Pharmacodynamic Analysis cluster_correlation PK/PD Correlation start Administer this compound (e.g., i.p. bolus or s.c. infusion) to tumor-bearing mice collect_samples Collect blood and tissue samples (plasma, tumor, liver, kidney) at various time points start->collect_samples measure_drug Measure this compound concentration in plasma and tissues (ELISA) collect_samples->measure_drug measure_biomarkers Measure intratumoral dUMP and dTTP levels collect_samples->measure_biomarkers pk_parameters Calculate PK parameters (e.g., Cmax, T1/2, AUC, Vd, CL) measure_drug->pk_parameters correlate Correlate this compound exposure (PK) with TS inhibition (PD) pk_parameters->correlate pd_effect Assess degree and duration of thymidylate synthase inhibition measure_biomarkers->pd_effect pd_effect->correlate

Caption: A typical workflow for preclinical pharmacokinetic and pharmacodynamic evaluation of this compound.

Conclusion

This compound is a potent thymidylate synthase inhibitor with a well-characterized preclinical pharmacokinetic and pharmacodynamic profile. Phase I clinical trials have established its safety and recommended doses for further investigation. The use of plasma 2'-deoxyuridine as a surrogate marker of target engagement provides a valuable tool for its clinical development. The data summarized in this document provide a comprehensive foundation for researchers and drug development professionals working with this class of compounds.

References

Plevitrexed: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD9331 or BGC9331, is a potent, orally bioavailable, non-polyglutamatable quinazoline antifolate inhibitor of thymidylate synthase (TS).[1] As a critical enzyme in the de novo synthesis of pyrimidine nucleotides, TS is a well-established target for cancer chemotherapy.[2] this compound's unique properties, including its transport via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), and its circumvention of resistance mechanisms associated with polyglutamation, have made it a subject of significant interest in the development of novel anticancer agents.[1][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is a complex molecule with the systematic IUPAC name (2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 153537-73-6[3]
Molecular Formula C₂₆H₂₅FN₈O₄[3]
Molecular Weight 532.53 g/mol [3]
Appearance SolidMedChemExpress
Synonyms ZD9331, BGC9331[3]

Synthesis of this compound

The synthesis of this compound has been described by Marsham et al. in the Journal of Medicinal Chemistry.[2] The synthesis is a multi-step process involving the construction of the quinazoline and the substituted benzoic acid moieties, followed by their coupling and final elaboration to yield the target molecule. A high-level overview of the synthetic workflow is presented below.

Plevitrexed_Synthesis cluster_quinazoline Quinazoline Core Synthesis cluster_sidechain Side-Chain Synthesis A Substituted Anthranilic Acid B Quinazolinone Formation A->B C Functionalization B->C G Coupling of Quinazoline and Side-Chain C->G D Substituted Benzoic Acid F Coupling D->F E Amino Acid Derivatization E->F F->G H Final Deprotection and Purification G->H I This compound H->I

A high-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

The detailed experimental protocol for the synthesis of this compound is outlined in Marsham et al., J Med Chem. 1999 Sep 23;42(19):3809-20.[2] The key steps involve:

  • Synthesis of the Quinazoline Core: This typically starts from a substituted anthranilic acid derivative which undergoes cyclization to form the quinazolinone ring system. Subsequent functionalization, such as methylation and introduction of a reactive group at the 6-position, is then carried out.

  • Synthesis of the Side-Chain: This involves the preparation of the N-propargyl-substituted 4-aminobenzoic acid derivative and the tetrazole-containing amino acid moiety.

  • Coupling and Final Steps: The quinazoline core and the benzoic acid side-chain are coupled, followed by the attachment of the amino acid portion. Final deprotection steps yield this compound.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects primarily through the potent and specific inhibition of thymidylate synthase (TS).[1] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The depletion of dTMP leads to inhibition of DNA replication and ultimately, cell death.

Plevitrexed_MOA This compound This compound TS Thymidylate Synthase (TS) This compound->TS inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis inhibition of leads to

Signaling pathway showing this compound's mechanism of action.
Quantitative Data on Biological Activity

The potency of this compound has been evaluated in various in vitro and in vivo models. Key quantitative data are summarized below.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Enzyme SourceReference
Kᵢ (Thymidylate Synthase) 0.44 nML1210 murine leukemia cells[3]
IC₅₀ (Cell Growth) 0.024 µML1210 murine leukemia[3]
IC₅₀ (Cell Growth) 1.3 µML1210:1565 (RFC-deficient)[3]
IC₅₀ (Cell Growth) 0.076 µML1210:RD1694 (FPGS-deficient)[3]

Experimental Protocols

Thymidylate Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds against TS is a spectrophotometric or radioisotopic assay.

TS_Assay_Workflow A Prepare reaction mixture: - Purified TS enzyme - Buffer, dithiothreitol - dUMP B Add this compound at various concentrations A->B C Initiate reaction by adding 5,10-methylenetetrahydrofolate B->C D Incubate at 37°C C->D E Measure product formation (e.g., spectrophotometrically at 340 nm or by quantifying radiolabeled product) D->E F Calculate Ki or IC50 values E->F

Workflow for a thymidylate synthase inhibition assay.

Protocol Outline:

  • Enzyme and Substrate Preparation: A reaction mixture containing purified thymidylate synthase, buffer, dithiothreitol (DTT), and deoxyuridine monophosphate (dUMP) is prepared.

  • Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the cofactor 5,10-methylenetetrahydrofolate.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period.

  • Detection: The rate of product (dTMP) formation is measured. In the spectrophotometric assay, the oxidation of the cofactor is monitored by the increase in absorbance at 340 nm. In radioisotopic assays, the incorporation of a radiolabel from dUMP into dTMP is quantified.

  • Data Analysis: The inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Cell-Based Viability Assay

Cell-based assays are crucial for determining the cytotoxic effects of this compound on cancer cells.

Protocol Outline:

  • Cell Seeding: Cancer cells of interest are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: this compound is added to the cells at various concentrations.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a variety of methods, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity, or by direct cell counting.

  • Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.

Clinical Data

This compound (ZD9331) has undergone Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.

Table 2: Summary of Phase I Clinical Trial Data for this compound (ZD9331)

ParameterValue/ObservationPatient PopulationReference
Maximum Tolerated Dose (MTD) 130 mg/m² (30-min IV infusion, days 1 & 8 of a 21-day cycle)Advanced solid malignancies[4]
Dose-Limiting Toxicities (DLTs) Thrombocytopenia, neutropenia, nonhematologic toxicityAdvanced solid malignancies[4]
Pharmacokinetics Slow, dose-dependent plasma clearance; nonlinear pharmacokineticsAdvanced solid malignancies[4]
Pharmacodynamics Dose-related increases in plasma deoxyuridine, indicating TS inhibitionAdvanced solid malignancies[4]
Clinical Activity Stable disease observed in 37% of patientsAdvanced solid malignancies[4]
Clinical Activity ≥50% reduction in CA125 levels in 23% of ovarian cancer patientsOvarian cancer[4]

Conclusion

This compound is a rationally designed thymidylate synthase inhibitor with a distinct pharmacological profile. Its potent enzymatic inhibition, ability to bypass certain resistance mechanisms, and demonstrated clinical activity underscore its potential as an anticancer agent. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological characteristics to support further research and development efforts in the field of oncology.

References

Plevitrexed (BGC9331): A Technical Guide to its Cellular Uptake Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed (also known as BGC9331 and ZD9331) is a potent, second-generation quinazoline-based thymidylate synthase (TS) inhibitor that has been investigated for its antineoplastic properties. A critical determinant of its efficacy is its ability to enter cancer cells. This technical guide provides an in-depth overview of the cellular uptake pathways of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the transport mechanisms.

Core Cellular Uptake Pathways

The cellular internalization of this compound is primarily mediated by specific solute carriers and receptors that are also responsible for the transport of natural folates. The main pathways identified are through the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the alpha-folate receptor (α-FR).

Reduced Folate Carrier (RFC)

The Reduced Folate Carrier (RFC, gene name SLC19A1) is a major transport system for folate cofactors and antifolate therapeutics in mammalian cells.[1] It is ubiquitously expressed and functions as an anion exchanger, with optimal activity at a physiological pH of 7.4.[2] this compound is recognized as a substrate for RFC and is transported into the cell via this carrier.[3] The expression of RFC in tumor cells can be a predictive marker for the response to antifolate drugs like pemetrexed, a compound with a similar mechanism of action to this compound.[4]

Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT, gene name SLC46A1) is another key transporter for folates and antifolates. A distinguishing feature of PCFT is its optimal activity at an acidic pH (around 5.5), which is characteristic of the microenvironment of some solid tumors.[5] This transporter exhibits a high affinity for this compound, particularly under acidic conditions. In a study using a RFC-null HeLa-derived cell line, a low pH transport activity with a high affinity for this compound was characterized, which is consistent with PCFT-mediated transport.[5]

Alpha-Folate Receptor (α-FR)

The alpha-folate receptor (α-FR) is a high-affinity folate binding protein that is often overexpressed on the surface of various cancer cells, including ovarian and lung cancers, while having limited expression in normal tissues.[6] this compound is taken up via the α-folate receptor through a process of receptor-mediated endocytosis.[7] This targeted uptake mechanism presents an opportunity for selective delivery of the drug to tumor cells that overexpress this receptor.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the interaction of this compound with its cellular uptake transporters.

ParameterTransporter/SystemValueCell Line/SystemReference
Ki Reduced Folate Carrier (RFC)~1 µML1210 and W1L2 cells[7]
Ki Low pH Transport Activity (likely PCFT)~400-600 nMRFC-null HeLa-derived cells (R5)[5]

Experimental Protocols

Radiolabeled Substrate Uptake Assay (for RFC and PCFT)

This protocol is designed to measure the uptake of a radiolabeled antifolate, such as [3H]-methotrexate, and to determine the inhibitory effect of this compound on this uptake.

Materials:

  • Cell line of interest (e.g., HeLa, L1210)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted as needed)

  • Radiolabeled substrate (e.g., [3H]-methotrexate)

  • This compound (BGC9331)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

  • Filter mats (GF/C)

  • Cell harvester

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 50,000–150,000 cells per well and culture overnight to allow for attachment.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with PBS. Add 150 µL of assay buffer to each well.

  • Inhibitor Addition: Add 50 µL of this compound at various concentrations (to determine Ki) or a known inhibitor (for defining non-specific uptake) to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding 50 µL of the radiolabeled substrate (e.g., [3H]-methotrexate) to each well.

  • Incubation: Incubate the plate for a predetermined time (e.g., 2-10 minutes) at 37°C with gentle agitation.

  • Uptake Termination: Stop the incubation by rapidly washing the cells with ice-cold PBS. For suspension cells, filtration through GF/C filter mats using a cell harvester is a common method.[1]

  • Lysis and Counting: Lyse the cells and add a scintillation cocktail.

  • Data Analysis: Measure the radioactivity in a scintillation counter. The inhibition constant (Ki) of this compound can be calculated by measuring the uptake of the radiolabeled substrate at various concentrations of this compound.

Folate Receptor Binding Assay

This competitive binding assay is used to determine the affinity of this compound for the α-folate receptor.

Materials:

  • FR-positive cells (e.g., KB cells)

  • Cell culture medium

  • Radiolabeled folic acid (e.g., [3H]-folic acid)

  • This compound (BGC9331)

  • Unlabeled folic acid (for determining non-specific binding)

  • Binding buffer

  • Gamma counter or scintillation counter

Procedure:

  • Cell Preparation: Culture FR-positive cells to near confluency.

  • Assay Setup: On the day of the assay, wash the cells and resuspend them in a binding buffer.

  • Competitive Binding: In a series of tubes or wells, add a fixed concentration of radiolabeled folic acid. To these, add increasing concentrations of unlabeled this compound. Include a control with a high concentration of unlabeled folic acid to determine non-specific binding.

  • Incubation: Incubate the mixture at 4°C or 37°C for a specified time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the cells with bound radiolabel from the unbound radiolabel by centrifugation or filtration.

  • Quantification: Measure the radioactivity of the cell-associated fraction.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled folic acid against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled folic acid) can be determined and used to calculate the affinity (Ki).

MTT Cell Viability Assay (Cytotoxicity Assessment)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (BGC9331)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[10]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the drug concentration.

Visualizations

Signaling Pathway Diagram

Plevitrexed_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (BGC9331) RFC RFC (SLC19A1) This compound->RFC Transport PCFT PCFT (SLC46A1) (Low pH) This compound->PCFT Transport aFR α-Folate Receptor This compound->aFR Binding Plevitrexed_in This compound (BGC9331) RFC->Plevitrexed_in PCFT->Plevitrexed_in Endosome Endosome aFR->Endosome Endocytosis TS Thymidylate Synthase Plevitrexed_in->TS Inhibition Endosome->Plevitrexed_in Release TS_inhibited Inhibited TS

Caption: Cellular uptake pathways of this compound (BGC9331).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Culture overnight A1->A2 B1 Add varying concentrations of this compound A2->B1 B2 Incubate for 72 hours B1->B2 C1 Add MTT reagent B2->C1 C2 Incubate for 4 hours C1->C2 C3 Add solubilization solution C2->C3 D1 Read absorbance at 590 nm C3->D1 D2 Calculate cell viability D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

References

Preclinical Antitumor Activity of ZD9331: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical antitumor activity of ZD9331, a rationally designed, water-soluble, quinazoline-based inhibitor of thymidylate synthase (TS). ZD9331 represents a third-generation antifolate that distinguishes itself by not requiring polyglutamation for its cellular activity, a characteristic that may offer advantages in overcoming certain mechanisms of drug resistance.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

ZD9331 exerts its anticancer effects by specifically inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines.[2][3] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair.[2][3] By blocking this enzyme, ZD9331 leads to a depletion of the intracellular dTTP pool and an accumulation of dUMP. This imbalance disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

The cellular uptake of ZD9331 is primarily mediated by the reduced folate carrier (RFC).[1][4] Unlike earlier generation antifolates such as raltitrexed (ZD1694), ZD9331 is not a substrate for folylpolyglutamate synthetase (FPGS).[2][4] This means it is not retained intracellularly through the addition of glutamate residues. Consequently, its activity is independent of FPGS levels, potentially circumventing resistance mechanisms associated with reduced polyglutamation.[1][4] However, this lack of polyglutamation also means that its intracellular retention is shorter, and TS activity can recover more rapidly after the drug is removed.[4]

ZD9331_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ZD9331_ext ZD9331 RFC Reduced Folate Carrier (RFC) ZD9331_ext->RFC Uptake ZD9331_int ZD9331 TS Thymidylate Synthase (TS) ZD9331_int->TS Inhibition (Ki ≈ 0.4 nM) dTMP dTMP TS->dTMP Methylation dUMP_acc dUMP Accumulation TS:e->dUMP_acc Leads to dTTP_dep dTTP Depletion TS:e->dTTP_dep Leads to dUMP dUMP dUMP->TS dTTP dTTP dTMP->dTTP Phosphorylation DNA_syn DNA Synthesis & Repair dTTP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis Induces dTTP_dep->DNA_syn Impairment RFC->ZD9331_int

Figure 1. ZD9331 mechanism of action.

Quantitative In Vitro Activity

ZD9331 has demonstrated potent growth inhibitory and cytotoxic activity across various human and murine cancer cell lines. Its high specificity for thymidylate synthase is evidenced by the dramatic increase in the IC50 value when the culture medium is supplemented with thymidine, effectively rescuing cells from the drug's effects.[4]

ParameterValueCell LineNotesReference
TS Ki ~0.4 nM-Enzyme inhibition constant.[4]
IC50 7 nMW1L2 (Human lymphoblastoid)Growth inhibition.[4]
IC50 >70,000 nMW1L2 (Human lymphoblastoid)With thymidine rescue, demonstrating TS specificity.[4]
IC50 Range 5 - 100 nMVarious human tumor cell linesGeneral range of growth inhibition.[2]

Quantitative In Vivo Antitumor Efficacy

Preclinical in vivo studies have confirmed the antitumor activity of ZD9331 in various tumor models. The efficacy is highly dependent on the administration schedule, with continuous infusion protocols often demonstrating superior activity at lower total doses compared to bolus injections. This is consistent with its non-polyglutamatable nature, suggesting that sustained exposure is necessary to maintain TS inhibition.[2][4]

Animal ModelTumor TypeAdministration ScheduleDoseOutcomeReference
MouseL5178Y TK-/- Lymphoma24-h continuous i.v. infusion~3 mg/kgMinimum curative dose.[4]
MouseL5178Y TK-/- LymphomaSingle i.p. or i.v. injection25-50 mg/kgMinimum curative dose.[4]
MouseL5178Y TK+/- Lymphoma7-day continuous infusion25-50 mg/kg/dayGrowth delays >5 days; some cures.[4]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in murine models reveal that ZD9331 is eliminated from plasma and tissues relatively rapidly. Following a single bolus injection (50 mg/kg), the terminal elimination half-life is approximately 4-6 hours.[3] During a 24-hour subcutaneous infusion (3 mg/kg), steady-state plasma concentrations are achieved within 4-5 hours.[3]

Pharmacodynamic assessments confirm that ZD9331 effectively inhibits TS in vivo. This is measured by changes in the levels of dUMP and dTTP in tumor tissues. Following administration, a significant depletion of dTTP and a corresponding elevation in dUMP are observed, consistent with the drug's mechanism of action.[2][3] The duration of dTTP depletion is longer with continuous infusion compared to bolus injection, correlating with the observed differences in antitumor efficacy.[3]

Experimental Protocols

In Vitro Growth Inhibition Assay

This protocol outlines a typical method for determining the IC50 value of ZD9331 in a cancer cell line.

  • Cell Culture : Human W1L2 lymphoblastoid cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding : Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^4 cells/mL).

  • Drug Preparation : ZD9331 is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

  • Treatment : The serially diluted ZD9331 solutions are added to the appropriate wells. Control wells receive medium with the vehicle solvent. For rescue experiments, parallel plates are prepared with medium containing thymidine (e.g., 10 µM).

  • Incubation : Plates are incubated for a period corresponding to several cell doubling times (e.g., 72 hours).

  • Viability Assessment : Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis : The absorbance values (for MTT) or cell counts are plotted against the drug concentration. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.

In Vivo Antitumor Activity Study (Murine Lymphoma Model)

This protocol describes a representative in vivo efficacy study using the L5178Y TK-/- murine lymphoma model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis A Tumor Cell Implantation (e.g., L5178Y TK-/- cells, i.m.) B Tumor Growth (Allow tumors to reach a palpable size, e.g., 50-100 mm³) A->B C Randomization (Group animals into treatment and control cohorts) B->C D1 Control Group (Vehicle administration) C->D1 D2 Bolus Injection Group (Single i.p. or i.v. dose, e.g., 50 mg/kg) C->D2 D3 Infusion Group (Continuous s.c. or i.v. infusion via osmotic pump, e.g., 3 mg/kg/24h) C->D3 E Tumor Volume Measurement (e.g., Caliper measurements twice weekly) D1->E F Body Weight Monitoring (Assess toxicity) D1->F G Pharmacodynamic Analysis (Collect tumor tissue at time points to measure dUMP/dTTP levels) D1->G D2->E D2->F D2->G D3->E D3->F D3->G H Endpoint (e.g., Tumor volume >1000 mm³ or signs of morbidity) E->H F->H I Calculate Tumor Growth Inhibition (TGI) H->I J Survival Analysis (Kaplan-Meier) H->J

Figure 2. Workflow for an in vivo antitumor study.
  • Animal Model : Immunocompetent or immunodeficient mice are used, depending on the tumor model. For the L5178Y TK-/- model, BALB/c mice are typically used.

  • Tumor Implantation : A suspension of L5178Y TK-/- lymphoma cells is injected intramuscularly (i.m.) or subcutaneously (s.c.) into the flank of the mice.

  • Tumor Growth and Staging : Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Animals are then randomized into control and treatment groups.

  • Drug Administration :

    • Control Group : Receives the vehicle solution on the same schedule as the treatment groups.

    • Bolus Injection Group : ZD9331 is administered as a single intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose (e.g., 25-50 mg/kg).[4]

    • Continuous Infusion Group : ZD9331 is administered via a surgically implanted osmotic minipump for continuous subcutaneous (s.c.) or i.v. infusion over a set period (e.g., 24 hours or 7 days) at a specified dose rate (e.g., 3 mg/kg/day).[4]

  • Monitoring : Tumor size and animal body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint : The study is terminated when tumors in the control group reach a specified maximum size, or when treated animals show signs of toxicity (e.g., >20% body weight loss) or achieve a complete response (tumor regression).

  • Data Analysis : Antitumor activity is assessed by comparing the tumor growth in treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and tumor growth delay are calculated. Survival curves may also be generated.

Conclusion

The preclinical data for ZD9331 establish it as a potent and specific inhibitor of thymidylate synthase with significant antitumor activity in both in vitro and in vivo models. Its unique property of not being a substrate for FPGS distinguishes it from other antifolates and suggests it may be effective against tumors that have developed resistance to polyglutamatable TS inhibitors. The dependence of its efficacy on sustained exposure highlights the importance of the administration schedule in its clinical development. These findings provided a strong rationale for the advancement of ZD9331 into clinical trials for various solid tumors.[1][5][6]

References

Plevitrexed as a Click Chemistry Reagent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plevitrexed, a potent thymidylate synthase inhibitor, possesses a terminal alkyne group, positioning it as a valuable reagent for click chemistry applications.[1][2] This guide provides a comprehensive overview of this compound's potential as a tool for bioconjugation and other molecular labeling techniques through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. While this compound's primary role has been explored in the context of cancer therapeutics due to its antifolate activity, its chemical structure opens avenues for its use in chemical biology and drug development as a versatile chemical probe.[1][3][4] This document outlines the theoretical framework, potential experimental protocols, and applications for utilizing this compound in click chemistry.

Introduction to this compound

This compound (also known as ZD 9331 or BGC 9331) is a non-polyglutamatable quinazoline antifolate that potently inhibits thymidylate synthase (TS) with a Ki of 0.44 nM.[1] Its mechanism of action involves cellular uptake through the reduced folate carrier (RFC) and the α-folate receptor (α-FR), followed by intracellular inhibition of TS, which leads to the disruption of DNA synthesis and apoptosis.[1][3][5] From a chemical standpoint, the presence of a terminal alkyne moiety in its structure makes this compound a prime candidate for participation in CuAAC reactions, a cornerstone of click chemistry.[1][6] This reaction enables the covalent ligation of this compound to molecules bearing an azide group with high specificity and efficiency under mild, aqueous conditions.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for designing and interpreting experiments involving this molecule.

PropertyValueReferences
Molecular Formula C₂₆H₂₅FN₈O₄[3]
Molecular Weight 532.53 g/mol [3]
CAS Number 153537-73-6[1]
Thymidylate Synthase (TS) Inhibition (Ki) 0.44 nM[1]
Cellular Uptake Transporters Reduced Folate Carrier (RFC), α-Folate Receptor (α-FR)[1][5]
Inhibition of [³H]-methotrexate transport (Ki) ~1 µM[1]

This compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterExpected Value/ConditionNotes
Reaction Yield > 90%Highly dependent on reaction conditions and purification.
Reaction Time 1-4 hoursCan be optimized by adjusting catalyst and ligand concentrations.
Temperature Room TemperatureMild reaction conditions are a hallmark of click chemistry.
Solvent Aqueous buffers (e.g., PBS), DMSO/water mixturesBiocompatible solvent systems are often suitable.[8]
Catalyst Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate)In situ generation of the active Cu(I) catalyst is common.[7]
Ligand THPTA, TBTALigands stabilize the Cu(I) catalyst and improve reaction efficiency.

Experimental Protocols

The following section provides a detailed, generalized protocol for the bioconjugation of this compound to an azide-containing molecule using a CuAAC reaction.

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Azide-Molecule Stock Solution: Prepare a 10 mM stock solution of the azide-functionalized molecule (e.g., a fluorescent dye azide) in DMSO. Store at -20°C, protected from light if the azide is light-sensitive.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh for each experiment.

  • Ligand Stock Solution (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.

Click Reaction Protocol

This protocol is for a final reaction volume of 100 µL. Adjust volumes as needed.

  • In a microcentrifuge tube, add the following in order:

    • 58 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

    • 10 µL of this compound stock solution (final concentration: 1 mM).

    • 10 µL of azide-molecule stock solution (final concentration: 1 mM).

    • 10 µL of Ligand stock solution (final concentration: 10 mM).

  • Vortex the mixture gently.

  • Add 2 µL of CuSO₄ stock solution (final concentration: 2 mM).

  • Vortex the mixture gently.

  • Initiate the reaction by adding 10 µL of freshly prepared sodium ascorbate stock solution (final concentration: 100 mM).

  • Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.

Product Analysis and Purification
  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: The final product can be purified using High-Performance Liquid Chromatography (HPLC) or other suitable chromatographic techniques.

  • Characterization: The identity and purity of the this compound conjugate can be confirmed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound as a click chemistry reagent.

Plevitrexed_Cellular_Uptake_and_Click_Reaction cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Alkyne) RFC Reduced Folate Carrier (RFC) This compound->RFC Uptake alphaFR α-Folate Receptor (α-FR) This compound->alphaFR Uptake Plevitrexed_in Intracellular this compound (Alkyne) RFC->Plevitrexed_in alphaFR->Plevitrexed_in Click_Reaction CuAAC Click Reaction Plevitrexed_in->Click_Reaction TS Thymidylate Synthase Plevitrexed_in->TS Inhibition Azide_Probe Azide Probe (e.g., Fluorescent Dye) Azide_Probe->Click_Reaction Conjugate This compound-Probe Conjugate Click_Reaction->Conjugate

Caption: Cellular uptake of this compound and its potential for intracellular click chemistry.

Plevitrexed_Bioconjugation_Workflow cluster_reaction CuAAC Reaction This compound This compound (Alkyne) Reaction_Mix Reaction Mixture This compound->Reaction_Mix Azide_Molecule Azide-Functionalized Molecule (e.g., Protein, Dye) Azide_Molecule->Reaction_Mix Catalyst CuSO4 + NaAscorbate Catalyst->Reaction_Mix Purification Purification (e.g., HPLC) Reaction_Mix->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis Final_Product This compound Conjugate Analysis->Final_Product

Caption: General experimental workflow for this compound bioconjugation.

Potential Applications

The ability to conjugate this compound to various molecules opens up a range of potential applications in research and drug development:

  • Cellular Imaging: By clicking this compound to a fluorescent dye, researchers can visualize its uptake and distribution in cells, providing insights into the expression and activity of folate transporters.

  • Target Identification and Validation: this compound-biotin conjugates could be used for affinity purification of its cellular binding partners, confirming its interaction with thymidylate synthase and potentially identifying off-target interactions.

  • Drug Delivery Systems: this compound could be incorporated into drug delivery systems, such as antibody-drug conjugates or nanoparticles, using click chemistry to ensure precise and stable attachment.

  • Probing Biological Processes: As a selective inhibitor, labeled this compound can be used to study the downstream effects of thymidylate synthase inhibition in various cellular pathways.

Conclusion

This compound's inherent alkyne functionality makes it a promising, though currently underutilized, reagent for click chemistry. This technical guide provides a foundational understanding and a practical starting point for researchers interested in leveraging this molecule for bioconjugation and other labeling applications. While further experimental validation is required to establish optimized protocols and fully explore its potential, the principles of CuAAC suggest that this compound can be a powerful tool in the arsenal of chemical biologists and drug development professionals. The ability to track and utilize this potent enzyme inhibitor with the precision of click chemistry offers exciting possibilities for advancing our understanding of cellular metabolism and developing novel therapeutic strategies.

References

Plevitrexed: A Focused Assault on Thymidylate Synthase, Bypassing Secondary Folate Pathway Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – Plevitrexed (also known as ZD9331 or BGC9331), a potent, non-polyglutamatable antifolate, exhibits a highly specific mechanism of action, concentrating its cytotoxic effects on the inhibition of thymidylate synthase (TS). Unlike the structurally similar multi-targeted antifolate Pemetrexed, extensive research indicates a lack of significant engagement with other key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT). This high specificity is attributed to its unique chemical structure, which obviates the need for intracellular polyglutamylation, a process critical for the broad activity of many other antifolates.

This compound's focused approach offers a distinct advantage in overcoming certain mechanisms of drug resistance, particularly those involving reduced activity of folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamylation.[1] The drug enters cancer cells via the reduced folate carrier (RFC) and the alpha-folate receptor (α-FR), the latter being overexpressed in several tumor types, offering a degree of tumor selectivity.[1]

Quantitative Analysis of this compound's Molecular Interactions

The inhibitory potency of this compound is most pronounced against its primary target, thymidylate synthase. The following table summarizes the key quantitative data available for this compound's interaction with its established target and transport mechanisms.

Molecular Target/TransporterParameterValueCell Line/SystemReference
Thymidylate Synthase (TS)Ki0.44 nMN/A[2]
Reduced Folate Carrier (RFC)Ki (for inhibition of [3H]-methotrexate transport)~1 µML1210 and W1L2 cells[2]

Signaling Pathways and Cellular Transport

This compound's mechanism of action is centered on the disruption of DNA synthesis through the specific inhibition of thymidylate synthase. The drug's entry into the cell is a critical first step, mediated by two distinct transport systems.

Plevitrexed_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Plevitrexed_ext This compound RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Transport aFR Alpha-Folate Receptor (α-FR) Plevitrexed_ext->aFR Transport Plevitrexed_int This compound RFC->Plevitrexed_int aFR->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition dTMP dTMP TS->dTMP Apoptosis Apoptosis TS->Apoptosis Induction via 'Thymineless Death' dUMP dUMP dUMP->TS DNA_syn DNA Synthesis & Cell Proliferation dTMP->DNA_syn

This compound cellular uptake and mechanism of action.

Experimental Protocols

The identification and characterization of this compound's molecular targets rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Thymidylate Synthase Inhibition

This assay measures the activity of thymidylate synthase by monitoring the change in absorbance that occurs upon the conversion of dUMP and N5,N10-methylenetetrahydrofolate (CH2-THF) to dTMP and dihydrofolate (DHF).

Principle: The oxidation of CH2-THF to DHF results in an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the TS activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM MgCl2).

  • Enzyme and Substrate Addition: To a quartz cuvette, add the reaction buffer, a known concentration of purified recombinant human thymidylate synthase, and dUMP.

  • Inhibitor Incubation: For inhibition studies, add varying concentrations of this compound to the cuvette and incubate for a predetermined time at 37°C.

  • Initiation of Reaction: Initiate the reaction by adding CH2-THF.

  • Spectrophotometric Reading: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the IC50 and Ki values for this compound by plotting the reaction velocities against the inhibitor concentration.

Tritium-Release Assay for Thymidylate Synthase Activity

This highly sensitive assay measures the release of tritium from [5-3H]dUMP as it is converted to dTMP by thymidylate synthase.

Principle: The hydrogen atom at the 5-position of the uracil ring is displaced during the methylation reaction. By using [5-3H]dUMP as a substrate, the released tritium can be quantified as a measure of enzyme activity.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (as described above), purified TS, and varying concentrations of this compound.

  • Substrate Addition: Add [5-3H]dUMP and CH2-THF to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-3H]dUMP.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the released tritiated water (3H2O), to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of tritium released and determine the inhibitory effect of this compound.

Cellular Uptake Assays

This assay measures the ability of this compound to compete with a radiolabeled substrate for uptake via the RFC.

Principle: The uptake of a radiolabeled RFC substrate, such as [3H]-methotrexate, is measured in the presence and absence of this compound. Inhibition of radiolabeled substrate uptake indicates competition for the same transporter.

Protocol:

  • Cell Culture: Plate cells known to express RFC (e.g., L1210) in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate with varying concentrations of this compound.

  • Uptake Initiation: Add the transport buffer containing [3H]-methotrexate to initiate uptake and incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the [3H]-methotrexate uptake (IC50) and calculate the Ki.

This assay determines the binding affinity of this compound to the α-FR.

Principle: The assay measures the displacement of a radiolabeled folate, such as [3H]-folic acid, from cells or membranes expressing α-FR by unlabeled this compound.

Protocol:

  • Cell/Membrane Preparation: Use whole cells or membrane preparations from a cell line overexpressing α-FR (e.g., KB cells).

  • Binding Reaction: In a microplate, incubate the cells/membranes with a fixed concentration of [3H]-folic acid and a range of concentrations of this compound in a binding buffer.

  • Incubation: Allow the binding to reach equilibrium at 4°C.

  • Separation of Bound and Free Ligand: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [3H]-folic acid against the concentration of this compound to determine the IC50 and subsequently the Ki for binding to the α-FR.

Experimental and Logical Workflow

The elucidation of this compound's specific molecular target and mechanism of action follows a logical and stepwise experimental workflow.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Analysis cluster_mechanism Mechanism of Action Elucidation Enzyme_Assay Enzyme Inhibition Assays (TS, DHFR, GARFT, etc.) Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, Clonogenic) Enzyme_Assay->Cytotoxicity_Assay Identifies primary target Binding_Assay Receptor Binding Assays (α-FR) Binding_Assay->Cytotoxicity_Assay Confirms cellular entry route Transport_Assay Cellular Transport Assays (RFC) Transport_Assay->Cytotoxicity_Assay Confirms cellular entry route Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Demonstrates anti-proliferative effect Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Cell_Cycle_Analysis->Apoptosis_Assay Investigates mode of cell death Target_Validation Target Validation (e.g., siRNA knockdown, overexpression) Apoptosis_Assay->Target_Validation Links cell death to target inhibition Resistance_Studies Resistance Mechanism Studies Target_Validation->Resistance_Studies Confirms target essentiality

References

Methodological & Application

Plevitrexed In Vitro Cell Proliferation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as ZD9331 or BGC9331, is a potent and orally active inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a well-established target in cancer therapy.[2] Inhibition of TS leads to a depletion of dTMP, which is a necessary precursor for DNA synthesis, ultimately resulting in the inhibition of cell division and apoptosis.[3] this compound enters cells via the reduced folate carrier (RFC) system and the α-folate receptor.[1][4] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on the proliferation of cancer cell lines using a WST-8 based colorimetric assay.

Data Presentation

The anti-proliferative activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell proliferation by 50%. The IC50 values for this compound can vary depending on the cell line and experimental conditions. Below is a summary of representative IC50 values for this compound in various cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
L1210Murine Leukemia0.024[1]
L1210 (RD1694)Murine Leukemia0.076[1]
L1210 (1565)Murine Leukemia1.3[1]
HT-29Colon Carcinoma0.05
A549Non-Small Cell Lung Cancer0.12
MCF-7Breast Adenocarcinoma0.25

Note: IC50 values for HT-29, A549, and MCF-7 are representative values for illustrative purposes based on the known potency of thymidylate synthase inhibitors in these cell lines and are not from a direct cited source for this compound.

Experimental Protocols

This compound In Vitro Cell Proliferation Assay using WST-8

This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using a water-soluble tetrazolium salt (WST-8) based assay.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines of interest (e.g., HT-29, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • WST-8 cell proliferation assay kit

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in DMSO to prepare a 10 mM stock solution.

    • Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from the 10 mM stock solution. A common concentration range to test is 0.001 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a blank (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or blank to the respective wells.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • WST-8 Assay and Data Acquisition:

    • After the 72-hour incubation, add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) add_drug Add this compound Dilutions (0.001 µM to 100 µM) prep_stock->add_drug seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h incubate_24h->add_drug incubate_72h Incubate for 72h (Drug Exposure) add_drug->incubate_72h add_wst8 Add WST-8 Reagent incubate_72h->add_wst8 incubate_assay Incubate for 1-4h add_wst8->incubate_assay read_plate Measure Absorbance at 450 nm incubate_assay->read_plate analyze_data Calculate % Viability & Determine IC50 read_plate->analyze_data

Caption: Experimental workflow for the this compound in vitro cell proliferation assay.

signaling_pathway cluster_folate_cycle Folate Metabolism & DNA Synthesis cluster_outcome Cellular Outcome dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (deoxythymidine monophosphate) DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis proliferation_inhibition Inhibition of Cell Proliferation apoptosis Apoptosis TS->dTMP Product This compound This compound This compound->inhibition inhibition->TS

Caption: Mechanism of action of this compound in the folate pathway.

References

Plevitrexed Administration in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as Raltitrexed or ZD1694, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines required for DNA replication. By targeting TS, this compound disrupts the supply of thymidine, leading to inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells. Its mechanism of action makes it a subject of interest in preclinical cancer research, particularly in mouse xenograft models, which are a cornerstone for evaluating the in vivo efficacy of novel anti-cancer agents.

These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including its mechanism of action, experimental protocols, and a summary of its antitumor activity in various human tumor xenografts.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by directly inhibiting thymidylate synthase. This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA synthesis. The inhibition of TS by this compound leads to a depletion of the intracellular dTTP pool, which in turn disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

This compound is transported into cells via the reduced folate carrier (RFC) and is subsequently polyglutamated. This polyglutamation enhances its intracellular retention and increases its inhibitory potency against thymidylate synthase.

Plevitrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell Plevitrexed_ext This compound RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Uptake Plevitrexed_int Intracellular This compound RFC->Plevitrexed_int Polyglutamation Polyglutamation Plevitrexed_int->Polyglutamation Plevitrexed_poly This compound Polyglutamates Polyglutamation->Plevitrexed_poly TS Thymidylate Synthase (TS) Plevitrexed_poly->TS Inhibition dTMP dTMP TS->dTMP Methylation TS->dTMP dUMP dUMP dUMP->TS DNA_synthesis DNA Synthesis & Replication dTMP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Disruption leads to Plevitrexed_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Human Tumor Cell Culture cell_harvest Cell Harvest & Viability Count cell_culture->cell_harvest implantation Subcutaneous Tumor Cell Implantation cell_harvest->implantation mouse_prep Immunocompromised Mice Preparation mouse_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization administration Drug Administration randomization->administration drug_prep This compound Formulation drug_prep->administration tumor_measurement Tumor Volume Measurement administration->tumor_measurement body_weight Body Weight Monitoring administration->body_weight endpoint Study Endpoint (e.g., tumor size, time) tumor_measurement->endpoint body_weight->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis

Standard Operating Procedure for Plevitrexed Solubilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plevitrexed, a potent, orally active thymidylate synthase (TS) inhibitor, is a critical compound in oncological research. Its efficacy in preclinical and clinical studies hinges on appropriate handling and solubilization to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the solubilization of this compound for both in vitro and in vivo applications. It includes quantitative data on solubility in various solvent systems, step-by-step experimental protocols for solubility and stability assessment, and a visual representation of its mechanism of action.

Physicochemical Properties and Storage

This compound (also known as ZD 9331 or BGC 9331) is a non-polyglutamatable antifolate quinazoline derivative.[1] Key physicochemical properties are summarized below:

PropertyValueReference
Molecular FormulaC₂₆H₂₅FN₈O₄[2]
Molecular Weight532.53 g/mol [2]
CAS Number153537-73-6[2]

Storage: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once in solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

This compound Solubilization for In Vitro Applications

For cell-based assays and other in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Quantitative Solubility Data (In Vitro)
SolventMaximum SolubilityMolar ConcentrationNotesReference
DMSO100 mg/mL187.78 mMUltrasonication may be required for complete dissolution.[2]
Protocol for Preparing In Vitro Stock Solutions

Materials:

  • This compound powder

  • Anhydrous/low-moisture DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO as indicated in the table below).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[2]

  • Sterile filter the stock solution through a 0.22 µm syringe filter if to be used in sterile cell culture.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Stock Solution Preparation Guide (using DMSO): [2]

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM1.8778 mL9.3891 mL18.7783 mL
5 mM0.3756 mL1.8778 mL3.7557 mL
10 mM0.1878 mL0.9389 mL1.8778 mL

This compound Solubilization for In Vivo Applications

For animal studies, this compound requires a multi-component solvent system to ensure solubility and biocompatibility. Two common formulations are provided below.

Quantitative Solubility Data (In Vivo)
Solvent SystemMaximum SolubilityMolar ConcentrationNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline2.5 mg/mL4.69 mMSolvents should be added sequentially. Ultrasonication may be needed.[3]
10% DMSO, 90% corn oil2.5 mg/mL4.69 mMSolvents should be added sequentially. Ultrasonication may be needed.[2]
Protocol for Preparing In Vivo Formulations

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl) or Corn oil

  • Sterile tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure for Formulation 1 (Aqueous-based):

  • Prepare a stock solution of this compound in DMSO at a concentration higher than the final desired concentration (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound-DMSO stock solution.

  • Add PEG300 to the tube and vortex until the solution is homogeneous.

  • Add Tween-80 and vortex thoroughly.

  • Finally, add the saline and vortex until a clear and uniform solution is obtained.

  • If precipitation occurs, use an ultrasonic bath to aid dissolution.[3]

  • This working solution should be prepared fresh on the day of use.[4]

Procedure for Formulation 2 (Oil-based):

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound-DMSO stock solution.

  • Add the corn oil and vortex extensively until a clear solution is achieved.

  • Ultrasonication may be necessary to ensure complete dissolution.[2]

  • Prepare this formulation fresh before administration.

Experimental Workflow and Signaling Pathway

This compound Solubilization Workflow

G This compound Solubilization Workflow cluster_in_vitro In Vitro Solubilization cluster_in_vivo In Vivo Formulation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex_ultra Vortex / Ultrasonicate add_dmso->vortex_ultra stock_solution Prepare Stock Solution (e.g., 100 mg/mL) vortex_ultra->stock_solution aliquot_store Aliquot and Store at -80°C stock_solution->aliquot_store start_vivo Start with DMSO Stock Solution add_peg Add PEG300 start_vivo->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_solution Final Formulation (2.5 mg/mL) add_saline->final_solution administer Administer to Animal Model final_solution->administer

Caption: Workflow for this compound solubilization for in vitro and in vivo use.

This compound Mechanism of Action: Signaling Pathway

G This compound Signaling Pathway This compound This compound ts Thymidylate Synthase (TS) This compound->ts Inhibition dtmp dTMP ts->dtmp Catalysis dna_synthesis DNA Synthesis & Repair dump dUMP dump->ts Substrate dtmp->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis Inhibition leads to

Caption: this compound inhibits Thymidylate Synthase, leading to apoptosis.

Protocols for Solubility and Stability Assessment

Due to the limited availability of specific peer-reviewed data for this compound, the following are generalized protocols adapted for its assessment.

Kinetic Solubility Assay Protocol

This assay provides a rapid assessment of solubility, which is useful for high-throughput screening.

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.[5]

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility and is considered the gold standard.

Procedure:

  • Add an excess amount of this compound powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • After incubation, allow the undissolved solid to settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[7]

Stability-Indicating HPLC Method (Adapted from Pemetrexed)

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Temperature: 25°C.

Forced Degradation Study: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[8] This involves exposing this compound solutions to:

  • Acidic conditions: e.g., 0.1 N HCl at 60°C.

  • Basic conditions: e.g., 0.1 N NaOH at 60°C.

  • Oxidative conditions: e.g., 3% H₂O₂ at room temperature.

  • Thermal stress: e.g., 80°C.

  • Photolytic stress: e.g., exposure to UV light.

The HPLC method should be able to resolve the this compound peak from all degradation product peaks.

Conclusion

The successful use of this compound in research is dependent on its proper solubilization and handling. For in vitro studies, DMSO is the solvent of choice for preparing concentrated stock solutions. For in vivo experiments, multi-component solvent systems are necessary to achieve the desired concentration and maintain biocompatibility. The provided protocols offer a starting point for the preparation and assessment of this compound solutions. It is recommended that researchers validate these methods within their own laboratory settings to ensure accuracy and reproducibility.

References

Application Note: High-Throughput Screening of Plevitrexed Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Plevitrexed (also known as ZD9331 or BGC 9331) is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair.[1] By inhibiting TS, this compound leads to the depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA synthesis and triggers apoptosis in rapidly dividing cancer cells.[2] this compound enters cells via the α-folate receptor and the reduced folate carrier.[1] Preclinical and clinical studies have demonstrated its potential as an anticancer agent, particularly in solid tumors such as gastric cancer.[1]

To enhance the therapeutic efficacy of this compound and overcome potential mechanisms of resistance, combination therapies are being actively investigated. High-throughput screening (HTS) offers a systematic and efficient approach to identify synergistic or additive interactions between this compound and a diverse range of other anticancer agents.[3][4][5] This application note provides a detailed protocol for conducting a high-throughput combination screen with this compound to identify novel therapeutic strategies.

Rationale for Combination Therapy

The rationale for combining this compound with other anticancer agents is based on the principle of targeting multiple, complementary pathways involved in cancer cell proliferation and survival.[2] Potential combination strategies include:

  • Agents targeting other nodes in the DNA synthesis pathway: Combining this compound with inhibitors of purine synthesis or other enzymes in the pyrimidine pathway could lead to a more comprehensive blockade of nucleotide production.

  • DNA damaging agents: Drugs that induce DNA damage, such as platinum-based compounds (e.g., cisplatin, carboplatin), may be synergistic with this compound, which impairs the cell's ability to repair this damage by limiting the supply of nucleotides.[6]

  • Inhibitors of cell cycle checkpoints: Combining this compound with drugs that target cell cycle regulators could enhance its cytotoxic effects by preventing cells from arresting in the cell cycle to repair DNA damage.

  • Targeted therapies: Combining this compound with inhibitors of specific signaling pathways that are dysregulated in cancer (e.g., PI3K/AKT, MAPK) could lead to synergistic cell killing.[7]

Experimental Design and Workflow

A robust experimental design is crucial for a successful high-throughput drug combination screen.[3][6] This protocol utilizes a matrix-based approach where varying concentrations of this compound are tested in combination with a range of concentrations of a second compound.

Signaling Pathway of this compound's Mechanism of Action

This compound Mechanism of Action cluster_cell Cancer Cell This compound This compound Folate_Receptors α-folate receptor / Reduced Folate Carrier This compound->Folate_Receptors Uptake TS Thymidylate Synthase (TS) Folate_Receptors->TS Inhibition dTMP dTMP TS->dTMP Conversion dUMP dUMP dUMP->TS Substrate DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: this compound inhibits thymidylate synthase, disrupting DNA synthesis.

High-Throughput Screening Experimental Workflow

HTS Experimental Workflow Start Start Cell_Seeding 1. Cell Seeding (e.g., 384-well plates) Start->Cell_Seeding Drug_Dispensing 2. Compound Dispensing (this compound + Library Compounds) Cell_Seeding->Drug_Dispensing Incubation 3. Incubation (e.g., 72 hours) Drug_Dispensing->Incubation Viability_Assay 4. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 5. Data Acquisition (Luminescence Reading) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Synergy Scoring) Data_Acquisition->Data_Analysis Hit_Identification 7. Hit Identification & Validation Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: Workflow for high-throughput screening of drug combinations.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., gastric, lung, or colon cancer cell lines)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Compound library of other anticancer agents

  • 384-well clear-bottom white microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Acoustic liquid handler or pin tool for compound dispensing

  • Automated liquid handler for cell seeding and reagent addition

  • Luminometer plate reader

Protocol: High-Throughput Combination Screening
  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to the desired seeding density (optimized for each cell line, typically 500-2000 cells/well for a 72-hour assay).

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Dispensing:

    • Prepare stock solutions of this compound and the library compounds in DMSO.

    • Create a dose-response matrix plate for each combination. A typical 7x7 matrix can be used.

    • Using an acoustic liquid handler, dispense nanoliter volumes of this compound and the combination compound directly into the cell plates.

    • Include appropriate controls: vehicle (DMSO) only, this compound alone, and each library compound alone.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well using an automated liquid handler.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis

The raw luminescence data is first normalized to the vehicle control (100% viability) and a background control (0% viability). The synergy between this compound and the combination compounds can be quantified using various models, such as the Bliss independence model or the Loewe additivity model. The Chou-Talalay method can also be used to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

Data Presentation: Illustrative Examples

The following tables present illustrative data from a hypothetical high-throughput screen of this compound in combination with a DNA damaging agent (Compound A) and a targeted therapy (Compound B).

Table 1: this compound in Combination with a DNA Damaging Agent (Compound A)

This compound (nM)Compound A (µM)% Cell ViabilityCombination Index (CI)
00100-
10085-
0190-
101600.85
50060-
0575-
505300.70
100040-
01060-
10010150.62

Table 2: this compound in Combination with a Targeted Therapy (Compound B)

This compound (nM)Compound B (nM)% Cell ViabilityCombination Index (CI)
00100-
10085-
02092-
1020780.98
50060-
010080-
50100551.05
100040-
020070-
100200381.10

Conclusion

High-throughput screening of this compound in combination with other anticancer agents is a powerful approach to identify novel and effective therapeutic strategies. The detailed protocols and workflow presented in this application note provide a framework for researchers to systematically evaluate potential drug synergies. The identification of synergistic combinations will pave the way for further preclinical and clinical investigations, with the ultimate goal of improving patient outcomes.

References

Plevitrexed Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Plevitrexed (also known as ZD9331 or BGC9331) dosage and administration for preclinical in vivo animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this potent thymidylate synthase inhibitor.

Introduction to this compound

This compound is a water-soluble, quinazoline-based antifolate that acts as a direct and potent inhibitor of thymidylate synthase (TS) with a Ki of approximately 0.4 nM.[1][2] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TS, this compound leads to the depletion of intracellular thymidine triphosphate (dTTP) pools, ultimately causing megaloblastic cell death.[3]

A key characteristic of this compound is that it is not a substrate for the enzyme folylpolyglutamate synthetase (FPGS).[1] This prevents the formation of polyglutamate derivatives, which typically leads to prolonged intracellular retention and delayed toxicity. This non-polyglutamatable nature was envisioned to result in a more predictable toxicity profile compared to other antifolates.[1] this compound is transported into cells primarily via the reduced folate carrier (RFC).[1]

Preclinical studies have demonstrated its antitumor activity in various animal models, particularly murine lymphoma xenografts.[1][3] The dose-limiting toxicities observed in animal models are primarily myelosuppression (neutropenia and thrombocytopenia) and gastrointestinal toxicity.[1][4]

This compound Dosage and Administration in Murine Models

The following tables summarize curative and effective dosages of this compound reported in in vivo studies using the L5178Y murine lymphoma model in DBA/2 mice.

Table 1: Single Bolus Injection Dosage
Route of AdministrationDosage Range (mg/kg)Animal ModelOutcomeReference
Intraperitoneal (i.p.)25 - 50L5178Y Murine LymphomaCurative Antitumor Activity[1][5]
Intravenous (i.v.)25 - 50L5178Y Murine LymphomaCurative Antitumor Activity[1]
Table 2: Continuous Infusion Dosages
Route of AdministrationDosage (mg/kg/day)DurationAnimal ModelOutcomeReference
Subcutaneous (s.c.)324 hoursL5178Y Murine LymphomaCurative Antitumor Activity[3][5]
Subcutaneous (s.c.)124 hoursL5178Y Murine LymphomaAntitumor Activity (some cures)[5]
Not Specified25 - 507 daysL5178Y Murine LymphomaGrowth Delays (>5 days) and some cures[1][4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper solubilization is critical for accurate dosing and bioavailability. The following protocols are recommended for preparing this compound working solutions for animal studies.[6] It is advised to prepare the working solution fresh on the day of use.[6]

Protocol 1: Saline-Based Formulation

This formulation is suitable for many standard parenteral administration routes.

  • Prepare Solvents :

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl in ddH₂O)

  • Dissolution :

    • Add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .[6]

    • For example, to prepare 1 mL of working solution, add 100 µL of a this compound stock in DMSO to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of saline to reach the final volume of 1 mL.

  • Aid Dissolution : If precipitation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[6]

Protocol 2: Corn Oil-Based Formulation

This formulation may be considered for specific applications, but caution is advised for dosing periods longer than two weeks.[6]

  • Prepare Solvents :

    • Dimethyl sulfoxide (DMSO)

    • Corn Oil

  • Dissolution :

    • Add each solvent sequentially in the following volumetric ratio: 10% DMSO, 90% Corn Oil .[6]

    • For example, to prepare 1 mL of working solution, add 100 µL of a this compound stock in DMSO to 900 µL of corn oil and mix thoroughly.

Murine Xenograft Efficacy Study Protocol

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a murine xenograft model, based on methodologies cited in the literature.[7]

  • Cell Culture and Implantation :

    • Culture L5178Y murine lymphoma cells under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Implant 5 x 10⁶ cells into the gastrocnemius muscle of female DBA/2 mice (6–9 weeks of age).[7]

  • Tumor Growth Monitoring :

    • Allow tumors to grow until they reach a palpable size (e.g., ~8 mm in diameter), which typically occurs within 4-7 days.[7]

  • Animal Grouping and Dosing :

    • Randomize mice into control and treatment groups (n ≥ 3 per group).

    • Control Group : Administer the vehicle solution used for this compound formulation.

    • Treatment Group (Bolus) : Administer this compound via a single i.p. injection at a dose of 50 mg/kg.[3][7]

    • Treatment Group (Infusion) : Surgically implant osmotic minipumps to deliver this compound subcutaneously at a rate of 3 mg/kg over 24 hours.[5][7]

  • Efficacy and Toxicity Assessment :

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight and general health status as indicators of toxicity.

    • At higher doses, be prepared to observe potential weight loss and myelosuppression.[1]

  • Pharmacodynamic Analysis (Optional) :

    • At selected time points post-treatment, collect tumor tissue and plasma samples.

    • Analyze tumor tissue for dTTP and dUMP levels to confirm target engagement and inhibition of thymidylate synthase.[3]

Diagrams

This compound Mechanism of Action

Plevitrexed_Mechanism cluster_cell Tumor Cell Plevitrexed_out This compound (Extracellular) RFC Reduced Folate Carrier (RFC) Plevitrexed_out->RFC Uptake Plevitrexed_in This compound (Intracellular) RFC->Plevitrexed_in TS Thymidylate Synthase (TS) Plevitrexed_in->TS Inhibition dUMP dUMP dUMP->TS Substrate dTMP dTMP TS->dTMP Catalysis dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA label_dna_block DNA Synthesis Blocked dTTP->label_dna_block Apoptosis Cell Death (Apoptosis) DNA->Apoptosis label_dna_block->Apoptosis

Caption: this compound cellular uptake and inhibition of thymidylate synthase.

General Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_treatment Treatment Phase start Start: Tumor Cell Culture (e.g., L5178Y) implant Tumor Cell Implantation in Mice (e.g., DBA/2) start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Control & Treatment Groups growth->randomize control Vehicle Control Administration randomize->control Control treatment This compound Administration (e.g., 50 mg/kg i.p.) randomize->treatment Treatment monitor Monitor Tumor Volume, Body Weight & Health control->monitor treatment->monitor endpoint Endpoint Reached (e.g., Tumor Size Limit) monitor->endpoint analysis Data Analysis: Efficacy & Toxicity endpoint->analysis

Caption: Workflow for a typical preclinical this compound efficacy study.

References

Application Notes and Protocols for Flow Cytometry Analysis of Plevitrexed-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed (also known as Tomudex®, ZD1694, or Raltitrexed) is a quinazoline folate analogue that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] By inhibiting TS, this compound leads to the depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[1][2] This mechanism of action makes this compound a relevant agent in cancer chemotherapy, particularly for solid tumors such as colorectal and gastric cancer.[1][4]

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It is an indispensable tool for elucidating the cellular responses to cytotoxic agents like this compound. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.

Mechanism of Action: Thymidylate Synthase Inhibition

This compound's primary mode of action is the direct and specific inhibition of thymidylate synthase. This enzymatic blockade leads to an imbalance in the deoxynucleotide pool, specifically a depletion of dTMP. The cellular consequences of this depletion are a cascade of events that halt cell proliferation and trigger programmed cell death. The key steps in this pathway are illustrated below.

G cluster_0 Cellular Processes This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibition dTMP dTMP TS->dTMP Methylation dUMP dUMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or S phase) DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: this compound inhibits thymidylate synthase, disrupting DNA synthesis and leading to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution and apoptosis induction in cancer cell lines, as analyzed by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

This table illustrates the percentage of cells in each phase of the cell cycle after 24 hours of treatment with varying concentrations of this compound. Data is representative of findings reported for the HepG2 human liver cancer cell line.[5][6]

This compound Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.2 ± 2.130.5 ± 1.814.3 ± 1.5
1662.8 ± 2.525.1 ± 1.912.1 ± 1.3
6470.1 ± 3.019.8 ± 2.210.1 ± 1.1
25678.5 ± 3.512.3 ± 1.79.2 ± 1.0
Table 2: Induction of Apoptosis by this compound in HGC-27 Cells

This table presents the percentage of apoptotic and necrotic cells following 48 hours of treatment with this compound in the HGC-27 human gastric cancer cell line, as determined by Annexin V and Propidium Iodide (PI) staining.[1]

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.1 ± 1.83.2 ± 0.51.7 ± 0.3
0.585.3 ± 2.510.5 ± 1.14.2 ± 0.6
1.072.8 ± 3.118.9 ± 1.58.3 ± 0.9
2.058.4 ± 3.828.7 ± 2.012.9 ± 1.3

Experimental Protocols

Detailed methodologies for the analysis of cell cycle and apoptosis by flow cytometry are provided below.

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the preparation and staining of cells with Propidium Iodide for the analysis of DNA content and cell cycle distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound for the specified duration. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete media and transfer the cell suspension to a conical tube.

    • For suspension cells, directly collect the cells into a conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this step.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE-Texas Red). Acquire at least 10,000 events per sample. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 Cell Cycle Analysis Workflow Start This compound-Treated Cells Harvest Harvest & Wash Cells Start->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for cell cycle analysis of this compound-treated cells using PI staining.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the dual-staining method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (100 µg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization to minimize membrane damage.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI solution.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both FITC (FL1) and PI (FL3) channels. Acquire a minimum of 10,000 events per sample.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_0 Apoptosis Analysis Workflow Start This compound-Treated Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain_AV Stain with Annexin V-FITC Resuspend->Stain_AV Stain_PI Stain with PI Stain_AV->Stain_PI Analyze Flow Cytometry Analysis Stain_PI->Analyze

Caption: Workflow for apoptosis analysis of this compound-treated cells using Annexin V and PI staining.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the cellular effects of this compound using flow cytometry. The detailed methodologies for cell cycle and apoptosis analysis enable robust and reproducible quantification of the drug's impact on cancer cells. This information is valuable for preclinical drug development, mechanism of action studies, and for identifying potential biomarkers of response to this compound therapy.

References

Application Notes: Western Blot Protocol for Thymidylate Synthase Expression Following Plevitrexed Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plevitrexed, also known as raltitrexed, is a quinazoline-based folate analogue that functions as a potent and specific inhibitor of thymidylate synthase (TS).[1] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] By inhibiting TS, this compound leads to the depletion of dTMP, which in turn disrupts DNA synthesis and can induce "thymineless death" in rapidly dividing cancer cells.[2][3]

The expression level of thymidylate synthase in tumor cells can be a critical determinant of sensitivity or resistance to TS inhibitors. Therefore, accurate quantification of TS protein expression is essential for preclinical research and drug development. Western blotting is a widely used and reliable technique for this purpose. These application notes provide a detailed protocol for the detection and semi-quantification of thymidylate synthase expression in cell lysates by Western blot following treatment with this compound.

This compound Signaling Pathway and Mechanism of Action

This compound is transported into cells and subsequently metabolized into polyglutamate forms. These polyglutamated metabolites are more potent inhibitors of thymidylate synthase and are retained within the cell for a prolonged period. The primary mechanism of action of this compound is the direct inhibition of thymidylate synthase, which blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This disruption of DNA precursor synthesis ultimately leads to cell cycle arrest and apoptosis.

Plevitrexed_Pathway cluster_extracellular Extracellular Space Plevitrexed_ext This compound Plevitrexed_int This compound Plevitrexed_ext->Plevitrexed_int Cellular Uptake TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibits dTMP dTMP dUMP dUMP dUMP->dTMP Catalyzed by TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis

Caption: this compound inhibits thymidylate synthase, blocking DNA synthesis.

Expected Results and Data Presentation

Studies have investigated the effect of raltitrexed (this compound) on thymidylate synthase protein expression. In a study by Yamashita et al. (2020) on neuroblastoma cell lines, no significant differences in the protein expression levels of thymidylate synthase were found after treatment with raltitrexed.[1][4] This suggests that for certain cell types and under specific experimental conditions, this compound may inhibit TS activity without causing a feedback-mediated change in the total cellular level of the TS protein. However, the response may be cell-line dependent, and it is crucial to perform thorough dose-response and time-course experiments.

Table 1: Summary of Experimental Conditions and Observed Thymidylate Synthase Expression

Cell LineThis compound (Raltitrexed) ConcentrationTreatment DurationChange in TS Protein Expression (Western Blot)Reference
MYCN-amplified Neuroblastoma10 nM24, 48, 72 hoursNo significant differenceYamashita et al., 2020[4]
MYCN-non-amplified Neuroblastoma10 µM24, 48, 72 hoursNo significant differenceYamashita et al., 2020[4]

Experimental Workflow

The overall workflow for assessing thymidylate synthase expression after this compound treatment involves several key stages, from cell culture and treatment to data analysis.

Western_Blot_Workflow Cell_Culture 1. Cell Culture Plevitrexed_Treatment 2. This compound Treatment Cell_Culture->Plevitrexed_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Plevitrexed_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Preparation 5. Sample Preparation for SDS-PAGE Protein_Quantification->Sample_Preparation SDS_PAGE 6. SDS-PAGE Sample_Preparation->SDS_PAGE Protein_Transfer 7. Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 8. Blocking Protein_Transfer->Blocking Primary_Antibody 9. Primary Antibody Incubation (anti-TS, anti-loading control) Blocking->Primary_Antibody Secondary_Antibody 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 11. Chemiluminescent Detection Secondary_Antibody->Detection Data_Analysis 12. Data Analysis (Densitometry) Detection->Data_Analysis

Caption: Workflow for Western blot analysis of thymidylate synthase expression.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for Western blotting of thymidylate synthase.[4]

1. Cell Culture and this compound Treatment

1.1. Culture your cells of interest to approximately 70-80% confluency in appropriate cell culture medium.

1.2. Treat the cells with the desired concentrations of this compound (Raltitrexed). It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. Include a vehicle-treated control (e.g., DMSO or saline).

2. Protein Extraction

2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

2.2. Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., NET-N buffer: 20 mM Tris-HCl [pH 8.0], 150 mM NaCl, 1 mM EDTA, and 0.5% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.[4]

2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing.

2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

2.6. Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

3. Protein Quantification

3.1. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE

4.1. Based on the protein concentration, dilute the lysates with lysis buffer to ensure equal protein loading for all samples.

4.2. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

4.3. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer

5.1. Load 5-10 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[4] Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

5.2. Run the gel at a constant voltage until the dye front reaches the bottom.

5.3. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]

6. Immunoblotting

6.1. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

6.2. Incubate the membrane with a primary antibody specific for thymidylate synthase overnight at 4°C with gentle agitation. The recommended dilution should be determined based on the antibody datasheet (typically 1:1000).

6.3. Wash the membrane three times for 10 minutes each with TBST.

6.4. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.

6.5. Wash the membrane three times for 10 minutes each with TBST.

6.6. For the loading control, strip the membrane (if necessary) and re-probe with an antibody against a housekeeping protein such as β-actin (approx. 42 kDa) or GAPDH (approx. 36-40 kDa).[5][6][7] Ensure the chosen loading control has a different molecular weight than thymidylate synthase (approx. 36 kDa).[8]

7. Detection and Analysis

7.1. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

7.2. Capture the chemiluminescent signal using an imaging system.

7.3. Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the band intensity of thymidylate synthase to the corresponding loading control band intensity for each sample.

Troubleshooting

  • No or weak signal:

    • Increase the amount of protein loaded.

    • Optimize the primary antibody concentration and incubation time.

    • Check the transfer efficiency.

    • Ensure the ECL substrate is fresh and active.

  • High background:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions (time and blocking agent).

    • Use a lower concentration of the primary and/or secondary antibody.

  • Non-specific bands:

    • Ensure the specificity of the primary antibody.

    • Increase the stringency of the washing steps.

    • Optimize the antibody dilutions.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of thymidylate synthase expression in response to this compound treatment. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is crucial for understanding the molecular effects of this compound and for the development of novel anticancer therapies targeting the thymidylate synthesis pathway.

References

Application Notes and Protocols for Plevitrexed in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Plevitrexed, a potent thymidylate synthase inhibitor, in three-dimensional (3D) cell culture models. This document includes the mechanism of action, relevant signaling pathways, and detailed experimental protocols to guide researchers in utilizing 3D models for preclinical evaluation of this compound.

Introduction

This compound (also known as ZD9331 or BGC 9331) is an orally active, small molecule inhibitor of thymidylate synthase (TS) with a high potency (Ki of 0.44 nM).[1] By inhibiting TS, this compound disrupts the synthesis of thymidine, a crucial component of DNA, leading to inhibition of DNA synthesis and subsequent apoptosis in cancer cells.[2] It is transported into cells via the reduced folate carrier (RFC) system and the α-folate receptor.[1][2] this compound has been investigated for the treatment of various solid tumors, including gastric, pancreatic, lung, and colorectal cancers.[2]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for preclinical drug screening compared to traditional 2D monolayer cultures.[3][4][5][6] These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are critical factors influencing therapeutic efficacy.[4][7] The use of 3D models is therefore crucial for a more accurate assessment of the anticancer effects of drugs like this compound.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the direct inhibition of thymidylate synthase, a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication. The resulting imbalance in deoxynucleotide pools triggers cell cycle arrest and apoptosis.

A related, well-studied antifolate drug, Pemetrexed, provides further insight into potential downstream effects and resistance mechanisms. Pemetrexed not only inhibits TS but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), affecting both pyrimidine and purine synthesis.[8][9] Resistance to Pemetrexed has been linked to the upregulation of TS and activation of the FGF2-FGFR1 signaling pathway.[10][11] This pathway can influence cell survival and proliferation, potentially counteracting the effects of TS inhibition.

Below are diagrams illustrating the mechanism of action of this compound and a potential resistance pathway.

G cluster_0 This compound Mechanism of Action This compound This compound Reduced Folate Carrier Reduced Folate Carrier This compound->Reduced Folate Carrier Cellular Uptake Thymidylate Synthase Thymidylate Synthase Reduced Folate Carrier->Thymidylate Synthase Inhibition dTMP dTMP Thymidylate Synthase->dTMP dUMP dUMP dUMP->Thymidylate Synthase Substrate DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Apoptosis Apoptosis DNA Synthesis->Apoptosis Inhibition leads to

Caption: this compound inhibits thymidylate synthase, blocking DNA synthesis.

G cluster_0 Experimental Workflow Spheroid_Formation 1. Spheroid Formation Drug_Treatment 2. This compound Treatment Spheroid_Formation->Drug_Treatment Viability_Assay 3. Viability Assessment (ATP Assay) Drug_Treatment->Viability_Assay Data_Analysis 4. Data Analysis Viability_Assay->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Plevitrexed Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Plevitrexed solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO up to 100 mg/mL.[1] For in vitro assays, it is crucial to prepare a high-concentration stock solution in DMSO that can be further diluted into your aqueous assay buffer.

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you observe precipitation or incomplete dissolution in DMSO, gentle warming and/or sonication can be used to aid dissolution.[4] Ensure the this compound and DMSO are of high purity, as impurities can affect solubility.

Q3: Can I use solvents other than DMSO?

A3: While DMSO is the primary recommended solvent for stock solutions, some in vivo studies have utilized co-solvent systems. For instance, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a solubility of 2.5 mg/mL.[4] Another option is a mixture of 10% DMSO and 90% corn oil, also yielding a solubility of 2.5 mg/mL.[4] However, for most in vitro applications, starting with a DMSO stock is standard practice. The compatibility of these co-solvents with your specific cell lines or assay components should be carefully evaluated.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA synthesis and repair.[4][5] By inhibiting TS, this compound disrupts the production of thymidine, leading to the inhibition of DNA synthesis and ultimately cell death in rapidly dividing cancer cells.[6] this compound is transported into cells via the reduced folate carrier (RFC) and the alpha-folate receptor.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.

Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the drug may precipitate out of solution. This is a common issue for hydrophobic compounds.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize solvent effects on your cells or assay.[7] However, a slightly higher DMSO concentration may be necessary to maintain solubility. It is recommended to perform a vehicle control to assess the impact of DMSO on your experiment.

  • Use of Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), in the assay buffer can help to maintain the solubility of this compound.[8] Note that detergents may not be suitable for cell-based assays as they can be cytotoxic.[8]

  • pH Adjustment: The solubility of some compounds can be influenced by pH. While specific data on this compound's pH-dependent solubility is limited, you could empirically test a narrow range of pH values for your final assay buffer to see if it improves solubility.

  • Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication of the final solution can help to disperse any initial precipitates and create a more homogenous solution.

Issue 2: Inconsistent results between experiments.

Cause: Inconsistent results can arise from variability in the preparation of the this compound solution, leading to different effective concentrations in the assay.

Solutions:

  • Standardized Protocol: Adhere to a strict, standardized protocol for preparing your this compound solutions for every experiment. This includes using the same source and grade of DMSO, consistent timings for dissolution, and the same dilution method.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing diluted aqueous solutions, as the compound may precipitate over time.

  • Stock Solution Storage: Store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Data Presentation

Table 1: Solubility of this compound in Different Solvents.

Solvent/Co-solvent SystemSolubilityNotes
DMSO100 mg/mL (187.78 mM)Ultrasonic assistance may be needed.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.69 mM)Clear solution; ultrasonic assistance needed.[4]
10% DMSO, 90% Corn Oil2.5 mg/mL (4.69 mM)Clear solution; ultrasonic assistance needed.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, cell culture grade DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound, which is 532.53 g/mol ).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied.

    • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Materials:

    • This compound DMSO stock solution

    • Sterile, pre-warmed cell culture medium or assay buffer

    • Sterile microcentrifuge tubes or plates

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired concentrations for your experiment.

    • Ensure that the final concentration of DMSO in the working solutions is consistent across all experimental conditions and is below a level that affects your assay (typically <1%).

    • Use the freshly prepared working solutions immediately in your in vitro assay.

Visualizations

Plevitrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_pathway Thymidine Synthesis Pathway Plevitrexed_ext This compound RFC Reduced Folate Carrier (RFC) Plevitrexed_ext->RFC Uptake aFR α-Folate Receptor (αFR) Plevitrexed_ext->aFR Uptake Plevitrexed_int Intracellular This compound RFC->Plevitrexed_int aFR->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Plevitrexed_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Plevitrexed_powder This compound Powder Mix Add DMSO to Powder Plevitrexed_powder->Mix DMSO DMSO DMSO->Mix Vortex Vortex/Sonicate Mix->Vortex Stock_Solution Concentrated Stock (e.g., 100 mg/mL) Vortex->Stock_Solution Dilute Dilute Stock in Buffer Stock_Solution->Dilute Aqueous_Buffer Aqueous Assay Buffer Aqueous_Buffer->Dilute Precipitation Precipitation Occurs? Dilute->Precipitation Final_Solution Final Working Solution Sonication Gentle Warming/ Sonication Precipitation->Sonication Yes Assay Proceed to Assay Precipitation->Assay No Sonication->Assay

References

Plevitrexed stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Plevitrexed, ensuring its stability throughout long-term storage and experimentation is critical for reproducible and accurate results. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability of this compound.

Disclaimer: Publicly available, in-depth stability studies specifically for this compound are limited. Much of the detailed degradation information presented is based on studies of Pemetrexed, a structurally and functionally similar antifolate compound. This information should be used as a guideline, and it is recommended to perform in-house stability assessments for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

1. Question: My this compound solution has changed color. Is it still usable?

Answer: A change in color, such as yellowing, can be an indicator of chemical degradation, often due to oxidation. It is strongly advised not to use a discolored solution as the presence of degradation products could lead to inaccurate and unreliable experimental outcomes. It is recommended to prepare a fresh solution from a properly stored stock of this compound powder. To minimize oxidation, consider purging the solvent with an inert gas like nitrogen or argon before dissolving the this compound and store the solution under an inert atmosphere.

2. Question: I observed precipitation in my this compound stock solution after thawing. What should I do?

Answer: Precipitation upon thawing can occur due to several factors, including solvent choice, concentration, and storage temperature.

  • Initial Steps: Gently warm the solution to room temperature and sonicate for a short period to see if the precipitate redissolves. Visually inspect the solution to ensure it is clear before use.

  • If Precipitate Remains: If the precipitate does not redissolve, it may indicate that the compound has degraded or that the solubility limit has been exceeded at the storage temperature. In this case, it is best to discard the solution and prepare a fresh one.

  • Preventative Measures: To prevent precipitation, consider storing your this compound stock solution in smaller aliquots to minimize freeze-thaw cycles. Ensure that the storage temperature is appropriate for the solvent used. For instance, some organic solvents can freeze at -20°C, potentially causing the solute to precipitate.

3. Question: My experimental results using this compound are inconsistent. Could this be a stability issue?

Answer: Inconsistent experimental results can certainly be a consequence of this compound degradation. If you suspect stability issues, consider the following:

  • Age of Stock Solution: How old is your stock solution? Solutions, especially those in solvents like DMSO, have a limited shelf life. For this compound in DMSO, it is recommended to store at -20°C for no longer than one month or at -80°C for up to six months.[1][2]

  • Storage Conditions: Verify that the this compound, both in powder and solution form, has been stored under the recommended conditions (see table below).

  • Perform a Quality Control Check: If possible, analyze your this compound solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.

FormStorage TemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO) -80°C6 months[1][2]
-20°C1 month[1][3]

Q2: What are the main degradation pathways for compounds like this compound?

A2: Based on studies of the similar compound Pemetrexed, the primary degradation pathways are oxidation and hydrolysis.[4][5]

  • Oxidation: This can lead to the formation of various byproducts, including dimers and ring-opened structures.[5] Forced degradation studies on Pemetrexed have shown that oxidation is a significant degradation route.[4]

  • Hydrolysis: This process can also contribute to the degradation of the molecule, particularly at non-neutral pH.[4]

Q3: How should I prepare this compound stock solutions for optimal stability?

A3: To prepare a stable stock solution, follow these guidelines:

  • Use a suitable solvent: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1]

  • Minimize exposure to air: To reduce the risk of oxidation, it is good practice to use a solvent that has been purged with an inert gas (e.g., nitrogen or argon).

  • Store properly: As mentioned, store stock solutions in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1][2][3]

  • Aliquot: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots of your stock solution.

Q4: Can I store this compound solutions at 4°C?

A4: While this compound powder can be stored at 4°C for up to two years, it is generally not recommended to store solutions for extended periods at this temperature.[1] For solutions in DMSO, storage at 4°C is recommended for a maximum of two weeks.[2] For longer-term storage, freezing at -20°C or -80°C is preferable.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution by HPLC

This protocol outlines a general method for assessing the stability of a this compound solution over time.

Materials:

  • This compound stock solution

  • Freshly prepared this compound reference solution

  • HPLC-grade solvent (same as the stock solution solvent)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Initial Analysis (T=0):

    • Prepare a fresh this compound solution at the desired concentration to serve as the reference standard.

    • Dilute an aliquot of your stock solution to the same concentration.

    • Inject both the reference and the stock solution samples into the HPLC system.

    • Obtain the chromatograms and record the peak area and retention time of the main this compound peak. Note any additional peaks, which may represent impurities or degradation products.

  • Incubation:

    • Store your this compound stock solution under your desired long-term storage conditions (e.g., -20°C).

    • At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot of the stock solution.

  • Analysis at Each Time Point:

    • Allow the aliquot to thaw and reach room temperature.

    • Dilute the aliquot to the working concentration.

    • Inject the sample into the HPLC system.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the this compound peak in the stored samples to the initial (T=0) peak area. A decrease in the peak area suggests degradation.

    • Monitor for the appearance or increase in the area of other peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Visualizations

experimental_workflow This compound Stability Assessment Workflow prep Prepare Fresh this compound Reference and Stock Solutions hplc_t0 Analyze Both Solutions by HPLC (T=0) prep->hplc_t0 store Store Stock Solution Under Desired Conditions prep->store analyze Compare Chromatograms and Quantify Degradation hplc_t0->analyze time_points Incubate for Specified Time Points store->time_points hplc_tx Analyze Stored Solution by HPLC at Each Time Point time_points->hplc_tx hplc_tx->analyze degradation_pathway Inferred this compound Degradation Pathways This compound This compound oxidation Oxidation Products (e.g., Dimers, Ring-Opened Forms) This compound->oxidation Oxidative Stress (Air, Light) hydrolysis Hydrolysis Products This compound->hydrolysis Hydrolytic Stress (pH, Water)

References

Technical Support Center: Minimizing Off-Target Effects of ZD9331

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ZD9331. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during in vitro experiments, with a focus on minimizing and identifying off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ZD9331?

ZD9331 is a rationally designed, water-soluble, quinazoline-based inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, ZD9331 leads to a depletion of dTMP, which in turn causes "thymineless death" in rapidly dividing cancer cells. Unlike some other antifolates, ZD9331 does not require polyglutamation for its activity, which can reduce certain toxicities and overcome some mechanisms of resistance.[3] It is transported into cells primarily via the reduced folate carrier (RFC).[2]

Q2: I'm observing a cellular phenotype that I suspect might be an off-target effect. How can I confirm this?

This is a critical question in drug research. Here are several experimental strategies to differentiate on-target from off-target effects of ZD9331:

  • Thymidine Rescue Experiment: This is the most direct method to confirm on-target activity. Since ZD9331's primary target is thymidylate synthase, its cytotoxic effects can be reversed by providing an external source of thymidine, bypassing the need for de novo dTMP synthesis. If the observed phenotype is rescued by the addition of thymidine to the cell culture medium, it is highly likely to be an on-target effect. A dramatic increase in the IC50 value (e.g., >10,000-fold) in the presence of thymidine is a strong indicator of high specificity for TS.[2]

  • Washout Experiment: ZD9331 is not polyglutamated, meaning it is not retained within cells for extended periods.[1][2] Therefore, its on-target effects should be reversible upon its removal from the culture medium. If the observed phenotype persists after washing out the compound and replacing it with drug-free medium, it may suggest an off-target effect, potentially involving irreversible binding or a more complex downstream signaling cascade.

  • Use a Structurally Unrelated TS Inhibitor: If another well-characterized TS inhibitor with a different chemical structure elicits the same phenotype, it strengthens the evidence that the effect is on-target.

  • Cell Lines with Known Resistance Mechanisms: Utilize cell lines with known resistance mechanisms to antifolates, such as those with low expression of the reduced folate carrier (RFC), which is the primary transporter for ZD9331.[2] If your cell line of interest shows a similar lack of response as these resistant lines, it supports an on-target mechanism involving RFC-mediated uptake.

Q3: What are some known off-target effects or toxicities associated with ZD9331?

Clinical trials with ZD9331 have identified several dose-limiting toxicities, which can be considered off-target effects in the context of a whole organism. These primarily include myelosuppression (neutropenia and thrombocytopenia) and gastrointestinal toxicity.[2][4] In some cases, skin toxicity, lethargy, and reversible elevated transaminases have also been observed.[4] While ZD9331 is a highly specific inhibitor of thymidylate synthase, it's important to consider that at higher concentrations, like any small molecule, it may interact with other cellular targets. However, specific off-target enzyme interactions at the molecular level are not extensively documented in publicly available literature.

Q4: How should I determine the optimal concentration of ZD9331 for my experiments to minimize off-target effects?

The key is to use the lowest concentration that elicits the desired on-target effect. A carefully planned dose-response experiment is essential.

  • Perform a Dose-Response Curve: Treat your cells with a wide range of ZD9331 concentrations to determine the half-maximal inhibitory concentration (IC50) for cell growth inhibition. This will establish the potency of the compound in your specific cell line.

  • Correlate with On-Target Biomarkers: Whenever possible, correlate the phenotypic response with a direct biomarker of TS inhibition. For example, an increase in plasma 2'-deoxyuridine levels is a consistent indicator of TS inhibition in vivo.[4] In vitro, you could measure the intracellular dUMP/dTTP ratio, which is expected to increase upon TS inhibition.

  • Stay Within a Reasonable Range: For most human tumor cell lines, the IC50 for ZD9331 is in the range of 5–100 nM.[1] Using concentrations significantly higher than the IC50 for your cell line increases the likelihood of observing off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. Cell line instability, inconsistent cell seeding density, or variations in culture conditions.Ensure you are using a low-passage number of your cell line. Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase during the experiment. Maintain consistent media composition and incubation conditions.
ZD9331 shows lower than expected potency in my cell line. Low expression of the reduced folate carrier (RFC) or high expression of drug efflux pumps.Verify the expression level of RFC in your cell line. Consider using a cell line known to have high RFC expression as a positive control. To test for efflux pump activity, you can co-incubate with a known efflux pump inhibitor.
The observed phenotype is not rescued by thymidine. This is a strong indication of a potential off-target effect.Investigate other potential targets. Consider performing a broad-spectrum kinase inhibitor screen if you suspect off-target kinase activity. Use a structurally unrelated TS inhibitor to see if it recapitulates the phenotype.
Cell death is observed even after washing out ZD9331. While ZD9331 is not polyglutamated, prolonged initial exposure might have triggered an irreversible downstream apoptotic cascade. Alternatively, it could indicate an off-target effect.Shorten the initial drug exposure time in your washout experiment. If the effect persists, this strengthens the possibility of an off-target mechanism.

Data Presentation

Table 1: In Vitro Cytotoxicity of ZD9331 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
W1L2Lymphoblastoid7[2]
General RangeVarious Human Tumors5 - 100[1]

Table 2: Clinical Dose and Schedule of ZD9331

Administration RouteDoseScheduleClinical Trial PhaseReference
Intravenous (infusion)0.125 mg/m²/day (escalating)5-day continuous infusion every 3 weeksPhase I[4]
Intravenous (infusion)130 mg/m²30-min infusion on days 1 and 8 of a 21-day cyclePhase I[5]
Oral3 mg/dayDaily for 4 weeks, followed by a 2-week restPhase II Recommended

Experimental Protocols

1. Dose-Response Curve Protocol

This protocol outlines a general method for determining the IC50 of ZD9331 in an adherent cancer cell line using a standard MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (typically 2,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of ZD9331 in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest ZD9331 dose) and a no-treatment control.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared ZD9331 dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the ZD9331 concentration. Use a non-linear regression model to determine the IC50 value.

2. Thymidine Rescue Protocol

  • Cell Seeding: Follow the same cell seeding protocol as for the dose-response curve.

  • Compound and Thymidine Preparation: Prepare serial dilutions of ZD9331 as described above. For the rescue condition, prepare a parallel set of ZD9331 dilutions in medium supplemented with thymidine (a final concentration of 10-20 µM is typically sufficient).

  • Treatment: Treat the cells with the ZD9331 dilutions with and without thymidine.

  • Incubation and Analysis: Follow the same incubation and MTT assay procedure as for the dose-response curve.

  • Data Analysis: Calculate and compare the IC50 values for ZD9331 in the presence and absence of thymidine.

3. Washout Experiment Protocol

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates).

  • Treatment: Treat cells with ZD9331 at a concentration known to induce a phenotype (e.g., 2-3 times the IC50) for a defined period (e.g., 24 hours).

  • Washout: After the treatment period, remove the drug-containing medium. Wash the cells twice with pre-warmed, drug-free medium.

  • Recovery: Add fresh, drug-free medium to the cells and return them to the incubator.

  • Analysis: At various time points after the washout (e.g., 24, 48, 72 hours), assess the phenotype of interest (e.g., cell viability, apoptosis markers). Compare these results to cells continuously exposed to ZD9331 and to untreated control cells.

Visualizations

ZD9331_On_Target_Pathway cluster_0 De Novo dTMP Synthesis dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis dTMP->DNA ZD9331 ZD9331 ZD9331->TS Inhibition Apoptosis Cell Cycle Arrest & Apoptosis

Caption: ZD9331's on-target inhibition of thymidylate synthase.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Rescue Perform Thymidine Rescue Experiment Start->Rescue Washout Perform Washout Experiment Rescue->Washout Phenotype NOT Rescued OnTarget Likely On-Target Effect Rescue->OnTarget Phenotype Rescued Washout->OnTarget Phenotype Reverses OffTarget Potential Off-Target Effect Washout->OffTarget Phenotype Persists Investigate Investigate Alternative Targets (e.g., Kinase Screen) OffTarget->Investigate

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Investigation (if necessary) DoseResponse Dose-Response Curve (Determine IC50) ThymidineRescue Thymidine Rescue Experiment DoseResponse->ThymidineRescue Washout Washout Experiment ThymidineRescue->Washout KinaseScreen Kinase Profiling Washout->KinaseScreen OtherAssays Other Off-Target Assays KinaseScreen->OtherAssays

Caption: A general experimental workflow for characterizing ZD9331 effects.

References

Troubleshooting variability in Plevitrexed experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plevitrexed (also known as ZD9331). Our goal is to help you address variability in your experimental results and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (ZD9331) is a potent, orally active, non-polyglutamatable inhibitor of thymidylate synthase (TS).[1] By inhibiting TS, this compound blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, thereby leading to cell death.[2] It is transported into cells via the α-folate receptor and the reduced folate carrier (RFC).[1]

Q2: We are observing significant variability in this compound's cytotoxic effect between different cancer cell lines. What could be the cause?

A2: Variability in cytotoxicity is common and can be attributed to several factors:

  • Expression levels of Thymidylate Synthase (TS): Higher levels of TS, the target enzyme of this compound, can lead to resistance.

  • Cellular Uptake Efficiency: The expression levels of the α-folate receptor and the reduced folate carrier (RFC) can vary significantly between cell lines, affecting the intracellular concentration of this compound.[1]

  • Cellular Metabolism: Differences in cellular metabolism and the activity of drug efflux pumps can also contribute to variable responses.

Q3: We've noticed inter-patient variability in clinical trial results with this compound. What are the known contributing factors?

A3: Phase I clinical trials of this compound (ZD9331) have reported inter-patient variability, particularly in myelosuppression.[3] Factors that may contribute to this include:

  • Renal Function: Patients with impaired renal function may experience greater toxicity, especially myelosuppression, although this has not been directly linked to alterations in plasma pharmacokinetics.[3] Dose adjustments may be necessary for this patient population.[3][4]

  • Pharmacokinetics: The plasma clearance of this compound can be dose-dependent and show non-linear pharmacokinetics.[5]

  • Individual Patient Metabolism: As with many therapeutics, individual differences in drug metabolism and clearance can lead to variable systemic exposure and, consequently, different efficacy and toxicity profiles.

Troubleshooting Guides

Variability in Cytotoxicity Assay Results

Issue: High variability in IC50 values for this compound in our in vitro cytotoxicity assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for accurate and consistent cell seeding.
Variation in Drug Exposure Time Standardize the incubation time for this compound exposure. A 72-hour incubation is a common starting point, but this should be optimized and kept consistent for your specific cell line and experimental goals.
Different Assay Endpoints Be aware that different cytotoxicity assays (e.g., MTT, XTT, neutral red) measure different cellular parameters (metabolic activity, lysosomal integrity, etc.). Results may not be directly comparable. Choose an assay that best reflects the biological question and use it consistently.
Folate Concentration in Media This compound's activity can be influenced by the concentration of folates in the cell culture medium, as it competes for the same cellular uptake transporters. Use a standardized medium with a known folate concentration for all experiments.
Cell Line Authenticity and Passage Number Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
Inconsistent Results in Cellular Uptake Assays

Issue: Difficulty in obtaining reproducible data for this compound cellular uptake.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Variable Expression of Folate Receptors The expression of the α-folate receptor and the reduced folate carrier (RFC) can fluctuate with cell culture conditions and passage number. Monitor the expression of these transporters in your cell lines.
Competition with Media Components Folates and other components in the cell culture medium can compete with this compound for uptake. Consider performing uptake assays in a folate-depleted medium for a defined period before and during the experiment.
Inadequate Washing Steps Incomplete removal of extracellular this compound can lead to artificially high uptake measurements. Optimize and standardize your cell washing protocol to ensure all extracellular drug is removed before cell lysis and analysis.
Incorrect Incubation Time or Temperature Cellular transport is an active process that is sensitive to time and temperature. Ensure that incubation times and temperatures are precisely controlled and consistent across all experiments.
Variability in Thymidylate Synthase (TS) Inhibition Assays

Issue: Inconsistent measurement of this compound-mediated TS inhibition.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Substrate and Cofactor Instability The substrate (dUMP) and cofactor (5,10-methylenetetrahydrofolate) for the TS reaction can be unstable. Prepare these reagents fresh and store them appropriately.
Variability in Cell Lysate Preparation The method of cell lysis and the protein concentration of the lysate can affect enzyme activity. Use a standardized lysis protocol and ensure that the protein concentration is consistent across all samples.
Assay Conditions The pH, temperature, and incubation time of the enzyme reaction are critical. Optimize these parameters for your specific experimental setup and maintain consistency.
Indirect Measurement of Inhibition Some assays measure the downstream effects of TS inhibition, such as changes in nucleotide pools. These can be influenced by other metabolic pathways. Consider using a direct enzyme activity assay for more precise measurements.

Data Presentation

Summary of this compound (ZD9331) Pharmacokinetics from a Phase I Clinical Trial
ParameterValueReference
Dose-Limiting Toxicities Thrombocytopenia, Neutropenia[4][5]
Maximum Tolerated Dose (5-day continuous infusion) 6 mg/m²/day[5]
Recommended Phase II Dose (oral, 28 days) 3 mg/day[4]
Plasma Clearance Dose-dependent, predominantly renal[5]
Effect of Renal Impairment Increased incidence of myelosuppression[3]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Cellular Uptake Assay
  • Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with a pre-warmed, folate-free buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells in this buffer for 30 minutes at 37°C.

  • Drug Incubation: Add this compound (at the desired concentration) to the wells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Stopping Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Quantify the intracellular concentration of this compound using a validated analytical method, such as LC-MS/MS. Normalize the this compound concentration to the total protein content of the cell lysate.

Protocol: Thymidylate Synthase (TS) Inhibition Assay (In Situ)
  • Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Radiolabeling: Add [5-³H]deoxyuridine to the cell culture medium and incubate for 1-2 hours.

  • Sample Collection: Collect aliquots of the culture medium at different time points.

  • Separation of Tritiated Water: Separate the tritiated water (³H₂O), which is released during the TS-catalyzed conversion of dUMP to dTMP, from the radiolabeled substrate using a charcoal-based separation method.

  • Scintillation Counting: Measure the radioactivity of the aqueous fraction using a liquid scintillation counter.

  • Data Analysis: The amount of tritium released is proportional to the TS activity. Compare the activity in this compound-treated cells to that in untreated control cells to determine the percentage of inhibition.

Mandatory Visualizations

Plevitrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Plevitrexed_ext This compound FR α-Folate Receptor Plevitrexed_ext->FR Uptake RFC Reduced Folate Carrier Plevitrexed_ext->RFC Uptake Plevitrexed_int This compound FR->Plevitrexed_int RFC->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn

Caption: this compound cellular uptake and mechanism of action.

Troubleshooting_Workflow Start Variable Experimental Results Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Check_Protocol Review and Standardize Experimental Protocol Start->Check_Protocol Check_Cells Verify Cell Line Health, Authenticity, and Passage Number Start->Check_Cells Inconsistent_Results Inconsistent Results Check_Reagents->Inconsistent_Results Issue Found Optimize_Assay Optimize Assay Parameters (e.g., incubation time, temperature) Check_Reagents->Optimize_Assay No Issue Check_Protocol->Inconsistent_Results Issue Found Check_Protocol->Optimize_Assay No Issue Check_Cells->Inconsistent_Results Issue Found Check_Cells->Optimize_Assay No Issue Consistent_Results Consistent Results Inconsistent_Results->Optimize_Assay Optimize_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting experimental variability.

References

Optimizing Plevitrexed Concentration for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Plevitrexed concentration for in vitro cytotoxicity assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in an accessible format to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active inhibitor of thymidylate synthase (TS).[1] By binding to the folate receptor, it is transported into the cell where it inhibits TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][2] This inhibition ultimately leads to the disruption of DNA synthesis and apoptosis (programmed cell death) in cancer cells.[2] this compound is classified as a non-polyglutamatable, antifolate quinazoline derivative.[2]

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: The optimal concentration of this compound can vary significantly depending on the cell line being tested.[3] It is recommended to perform a preliminary dose-response experiment using a broad range of concentrations, typically from 0.1 nM to 50 µM, to determine the approximate IC50 value (the concentration that inhibits 50% of cell growth).[4]

Q3: How should I prepare this compound for use in cell culture?

A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[1] For cell-based assays, this stock solution is then further diluted in the appropriate cell culture medium to achieve the desired final concentrations.[4] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. A solvent-only control should always be included in your experiments.[5]

Q4: Why am I seeing different IC50 values for this compound across different cell lines?

A4: It is very common for a drug to exhibit different IC50 values in different cell lines.[3] This variability can be attributed to several factors, including:

  • Cell-specific response: Each cell line has a unique biological and genetic profile.[3]

  • Expression levels of target enzymes: Variations in the expression of thymidylate synthase can affect sensitivity to this compound.[4][6]

  • Drug uptake and efflux: Differences in the expression of drug transporters can alter the intracellular concentration of this compound.[1]

  • Cell doubling time: Rapidly dividing cells may be more sensitive to drugs that target DNA synthesis.[4]

Q5: How long should I expose the cells to this compound?

A5: The duration of drug exposure can influence the cytotoxic effect. A common incubation time for cytotoxicity assays is 72 hours.[4] However, the optimal time may vary, and it is advisable to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific cell line and experimental goals.[7]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, Pipetting errors, Edge effects.- Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Fill outer wells with sterile PBS or media without cells to minimize evaporation.[8]
No cytotoxic effect observed Incorrect drug concentration range, Cell line resistance, Compound precipitation.- Perform a wide-range dose-finding experiment.- Screen cell lines for target expression.- Visually inspect for precipitate and prepare fresh drug dilutions.[8]
Unexpected dose-response curve (e.g., non-sigmoidal) Compound interference with the assay, Cellular stress response.- Run a control with the drug in cell-free media to check for assay interference.- Correlate assay results with direct cell counting or imaging.[8]
High background signal in the assay High cell density, Contamination, Media components.- Optimize cell seeding density.- Regularly check for and address any cell culture contamination.- Test media components for interference with the assay.[9]

Quantitative Data Summary

The IC50 of this compound can differ significantly based on the cancer cell line. Below is a table with representative IC50 values for the related antifolate drug, Pemetrexed, to illustrate this variability. Researchers should determine the specific IC50 for their cell line of interest.

Cell Line Cancer Type Pemetrexed IC50
SNU-601Gastric Cancer17 nM[4]
SNU-16Gastric Cancer36 nM[4]
SNU-1Gastric Cancer36 nM[4]
SNU-484Gastric Cancer> 36 nM[4]
SNU-638Gastric Cancer> 36 nM[4]
SNU-668Gastric Cancer> 36 nM[4]
SNU-5Gastric Cancer10.7 µM[4]
SNU-620Gastric Cancer> 50 µM[4]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in a single-cell suspension.

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[4]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently mix the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_prep Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate cell_prep->seed_plate treat_cells Treat Cells with This compound seed_plate->treat_cells drug_prep Prepare this compound Serial Dilutions drug_prep->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining this compound cytotoxicity.

signaling_pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF dTMP dTMP CH2THF->dTMP dUMP dUMP dUMP->dTMP Thymidylate Synthase (TS) DNA DNA dTMP->DNA DNA Synthesis This compound This compound This compound->dUMP Inhibition

Caption: this compound's mechanism of action via thymidylate synthase inhibition.

References

Technical Support Center: Managing Plevitrexed-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plevitrexed (also known as ZD9331 or BGC 9331) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By inhibiting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. This compound is transported into cells via the α-folate receptor and the reduced folate carrier.[1] Unlike some other antifolates, this compound is a non-polyglutamatable inhibitor, which may reduce its retention in normal tissues and potentially lessen certain toxicities.

Q2: What are the predicted and observed toxicities of this compound in animal models?

Preclinical studies in animal models have predicted the following toxicities for this compound:

  • Myelosuppression: This is a common toxicity and includes neutropenia (low neutrophils) and thrombocytopenia (low platelets).[2]

  • Gastrointestinal Toxicity: Manifestations can include diarrhea, mucositis, and weight loss.[2]

  • Hepatotoxicity: Asymptomatic and reversible increases in liver transaminases have been predicted.[2]

  • Nephrotoxicity: Reversible kidney damage was observed in DBA2 mice at a high intravenous dose of 200 mg/kg. However, no renal toxicity was seen at a dose of 50 mg/kg.[3]

Q3: Are there established methods for mitigating this compound-induced toxicity in animal models?

While specific, publicly documented rescue protocols for this compound are scarce, general principles for managing antifolate toxicity may be applicable. For the related drug, pemetrexed, folic acid and vitamin B12 supplementation are standard practice to reduce toxicities. However, the efficacy of this approach for the non-polyglutamatable this compound has not been detailed in the available preclinical literature. Researchers should consider pilot studies to evaluate the utility of such supplementation for their specific animal model and this compound dosing regimen.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of myelosuppression (neutropenia, thrombocytopenia) are observed.

Possible Cause & Solution:

  • Dose-Related Toxicity: Myelosuppression is a known dose-limiting toxicity of this compound.

    • Troubleshooting Step: Review the dosing regimen. Consider a dose reduction in subsequent cohorts based on the severity of the observed toxicity. A dose-response relationship for toxicity should be established in your animal model.

    • Monitoring: Implement regular complete blood counts (CBCs) to monitor the nadir and recovery of neutrophils and platelets.

ParameterMonitoring FrequencyActionable Threshold (Example)Recommended Action
Neutrophil Count Baseline, and 2-3 times per week post-treatmentGrade 3/4 NeutropeniaConsider dose reduction for the next cycle or cohort.
Platelet Count Baseline, and 2-3 times per week post-treatmentGrade 3/4 ThrombocytopeniaConsider dose reduction for the next cycle or cohort.

Experimental Protocol: Monitoring Myelosuppression

  • Animal Model: Specify the species and strain (e.g., BALB/c mice, Wistar rats).

  • Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) via an appropriate method (e.g., tail vein, saphenous vein) at baseline and at predetermined intervals post-Plevitrexed administration.

  • Analysis: Analyze blood samples using an automated hematology analyzer calibrated for the specific animal species to obtain complete blood counts, including absolute neutrophil and platelet counts.

  • Data Evaluation: Compare post-treatment counts to baseline values and established institutional guidelines for toxicity grading.

Issue 2: Animals are experiencing significant weight loss and/or diarrhea.

Possible Cause & Solution:

  • Gastrointestinal Toxicity: this compound can induce gastrointestinal mucositis, leading to poor nutrient absorption, diarrhea, and subsequent weight loss.

    • Troubleshooting Step: Ensure animals have easy access to palatable, high-calorie supplemental food and hydration. Anti-diarrheal agents may be considered, but their impact on this compound's pharmacokinetics should be evaluated.

    • Monitoring: Monitor body weight daily. Observe fecal consistency and for signs of dehydration.

ParameterMonitoring FrequencyActionable Threshold (Example)Recommended Action
Body Weight Daily>15% loss from baselineProvide nutritional support. Consider dose reduction or treatment holiday.
Diarrhea DailySevere, watery diarrheaProvide supportive care (hydration). Consider dose reduction.
Issue 3: Elevated liver enzymes are detected in serum biochemistry.

Possible Cause & Solution:

  • Hepatotoxicity: this compound may cause a transient and reversible increase in liver enzymes.

    • Troubleshooting Step: If the elevation is asymptomatic and within a moderate range, continue monitoring. If severe or accompanied by clinical signs of liver dysfunction, consider a dose reduction or interruption.

    • Monitoring: Perform serum biochemistry analysis, including ALT and AST, at baseline and at the end of the study or at regular intervals for longer-term studies.

ParameterMonitoring FrequencyActionable Threshold (Example)Recommended Action
ALT/AST Levels Baseline, end of study> 3x Upper Limit of NormalConfirm with histopathology. Consider dose modification in future studies.

Visualizations

Mechanism of Action of this compound

Plevitrexed_MoA cluster_cell Tumor Cell This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Enters cell via folate transporters ts Thymidylate Synthase (TS) This compound->ts Inhibits dtmp dTMP ts->dtmp Catalyzes conversion dump dUMP dump->ts Substrate dna DNA Synthesis dtmp->dna apoptosis Apoptosis dna->apoptosis Inhibition leads to

Caption: this compound inhibits thymidylate synthase, blocking DNA synthesis and inducing apoptosis.

Experimental Workflow for Managing this compound-Induced Toxicity

Toxicity_Management_Workflow start Start Experiment: This compound Administration monitoring Daily Clinical Monitoring (Weight, Behavior, Feces) start->monitoring blood_sampling Regular Blood Sampling (CBC, Biochemistry) monitoring->blood_sampling data_analysis Analyze Data: Assess Toxicity Grade blood_sampling->data_analysis no_toxicity No Significant Toxicity data_analysis->no_toxicity Below Threshold toxicity_observed Toxicity Observed data_analysis->toxicity_observed Above Threshold end End of Study no_toxicity->end supportive_care Implement Supportive Care (e.g., Nutrition, Hydration) toxicity_observed->supportive_care dose_modification Consider Dose Modification for Next Cohort/Cycle supportive_care->dose_modification dose_modification->end

Caption: A workflow for monitoring and managing this compound-induced toxicity in animal models.

References

Plevitrexed experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental artifacts and troubleshooting strategies when working with Plevitrexed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as ZD 9331 or BGC 9331) is a potent, orally active inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair.[1][2] By inhibiting TS, this compound disrupts the synthesis of thymidine, leading to the inhibition of DNA synthesis and subsequent apoptosis in rapidly dividing cells.[2] It is transported into cells via the α-folate receptor and the reduced folate carrier.[1]

Q2: What are the key differences between this compound and other antifolates like Pemetrexed?

While both this compound and Pemetrexed are antifolates, they have different target profiles. This compound is a specific inhibitor of thymidylate synthase.[1] In contrast, Pemetrexed is a multi-targeted antifolate that inhibits not only thymidylate synthase (TS) but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), impacting both pyrimidine and purine synthesis.[3][4][5] this compound is also noted as being a non-polyglutamatable inhibitor.[2]

Troubleshooting Guide

Issue 1: Inconsistent Anti-proliferative Effects in Cell Culture

Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line proliferation assays. What could be the cause?

Possible Causes and Solutions:

  • Cell Culture Media Composition: The concentration of folate and thymidine in your cell culture medium can significantly impact the apparent potency of this compound. High levels of exogenous thymidine can rescue cells from the effects of TS inhibition.

    • Recommendation: Use a folate-depleted medium (e.g., RPMI 1640 without folic acid) supplemented with a known, low concentration of folinic acid. Avoid media with high concentrations of thymidine. Standardize the cell culture medium across all experiments.

  • Expression Levels of Folate Receptors: The cellular uptake of this compound is dependent on the expression of the α-folate receptor and the reduced folate carrier.[1] Variations in the expression of these transporters between cell lines or even within the same cell line under different conditions can alter intracellular drug concentrations.

    • Recommendation: If possible, quantify the expression of folate receptors (e.g., via qPCR or flow cytometry) in your cell lines to correlate with this compound sensitivity.

  • Drug Stability and Storage: this compound stock solutions may degrade over time if not stored correctly.

    • Recommendation: Prepare fresh stock solutions in a suitable solvent like DMSO and store them at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

Issue 2: Unexpected Cytotoxicity in Control Cells

Question: We are observing some level of cytotoxicity in our non-cancerous control cell lines treated with this compound, which we expected to be less sensitive. Why might this be happening?

Possible Causes and Solutions:

  • Proliferation Rate of Control Cells: Even non-cancerous cell lines can have a high proliferation rate in culture, making them susceptible to inhibitors of DNA synthesis.

    • Recommendation: Characterize the doubling time of your control cell lines. Consider using quiescent or slowly dividing cells as a more robust negative control if your experimental design allows.

  • Off-Target Effects at High Concentrations: At concentrations significantly above the Ki for thymidylate synthase, this compound may exhibit off-target effects.

    • Recommendation: Perform dose-response experiments over a wide range of concentrations to determine the therapeutic window. Correlate the observed cytotoxicity with the inhibition of thymidylate synthase activity to confirm on-target effects.

Issue 3: Assay Interference in Biochemical Assays

Question: We are using a fluorescence-based assay to measure thymidylate synthase activity and are concerned about potential interference from this compound itself. Is this a valid concern?

Possible Causes and Solutions:

  • Compound Autofluorescence: While not commonly reported for this compound, some small molecules can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

    • Recommendation: Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure any background fluorescence from the compound.

  • Non-specific Reactivity: this compound contains an alkyne group, which can, under certain conditions, undergo reactions that might interfere with assay components.[1]

    • Recommendation: In cases of suspected interference, consider using an alternative assay format, such as a radioactivity-based assay that directly measures the conversion of dUMP to dTMP, which is less prone to chemical interference.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation

ParameterValueReference
Target Thymidylate Synthase (TS)[1]
Ki 0.44 nM[1]
Cellular Uptake α-folate receptor, reduced folate carrier[1]
SolventRecommended Storage TemperatureShelf Life
DMSO-80°C6 months
DMSO-20°C1 month

Visualizations

Plevitrexed_Mechanism_of_Action cluster_cell Cell Plevitrexed_ext This compound (extracellular) Folate_Receptor α-Folate Receptor / Reduced Folate Carrier Plevitrexed_ext->Folate_Receptor Uptake Plevitrexed_int This compound (intracellular) Folate_Receptor->Plevitrexed_int TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Media Check Cell Culture Media Composition (Folate/Thymidine levels) Start->Check_Media Check_Receptors Assess Folate Receptor Expression Check_Media->Check_Receptors Standardized Standardize_Media Standardize Media for all Experiments Check_Media->Standardize_Media High Variability Check_Drug_Stability Verify Drug Stability and Storage Check_Receptors->Check_Drug_Stability Consistent Expression Correlate_Expression Correlate Receptor Levels with Drug Sensitivity Check_Receptors->Correlate_Expression Variable Expression Prepare_Fresh_Stock Prepare Fresh Drug Aliquots Check_Drug_Stability->Prepare_Fresh_Stock Improper Storage End Consistent Results Check_Drug_Stability->End Properly Stored Standardize_Media->Check_Receptors Correlate_Expression->Check_Drug_Stability Prepare_Fresh_Stock->End

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Enhancing the Therapeutic Index of Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plevitrexed. The focus is on strategies to enhance its therapeutic index by increasing efficacy and/or decreasing toxicity.

Disclaimer: this compound is a potent thymidylate synthase inhibitor. All experiments should be conducted in accordance with institutional safety guidelines. Much of the detailed preclinical and clinical experience comes from a closely related antifolate, Pemetrexed. While the principles are often transferable, protocols should be carefully adapted and validated for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of this compound and how can it be mitigated?

A1: The primary dose-limiting toxicity of this compound, similar to other antifolates, is hematological toxicity, including neutropenia and thrombocytopenia. Clinical studies with the related drug Pemetrexed have shown that supplementation with vitamin B12 and folic acid can significantly reduce these toxicities. It is hypothesized that this supplementation replenishes folate stores in normal tissues, making them less susceptible to the effects of thymidylate synthase inhibition, while cancer cells, with their higher folate turnover, remain sensitive to the drug.

Q2: My cells are showing resistance to this compound. What are the potential mechanisms?

A2: While this compound is designed to be non-polyglutamatable, which circumvents a common resistance mechanism for other antifolates, resistance can still develop. Based on studies with similar drugs, potential mechanisms include:

  • Increased expression of Thymidylate Synthase (TS): Overexpression of the target enzyme can sequester the drug, reducing its effective concentration at the site of action.

  • Decreased expression of folate transporters: this compound is taken up by the α-folate receptor and the reduced folate carrier (RFC). Downregulation of these transporters can limit the intracellular concentration of the drug.

  • Activation of bypass signaling pathways: Cells may develop mechanisms to circumvent the block in thymidylate synthesis.

Q3: Can this compound be used in combination with other therapies to improve its therapeutic index?

A3: Yes, combination therapy is a promising strategy. Preclinical studies with Pemetrexed have shown synergistic effects when combined with other chemotherapeutic agents like gemcitabine and cisplatin. The rationale is to target multiple pathways involved in tumor growth and survival, which can lead to enhanced efficacy and potentially allow for lower, less toxic doses of each agent. Combination with targeted therapies or radiotherapy may also be explored.

Troubleshooting Guides

Issue 1: High variability in in vitro cell viability assays.
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a single-cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency across wells.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
This compound precipitationEnsure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Prepare fresh drug dilutions for each experiment.
Assay interferenceSome viability assays can be affected by the chemical properties of the compound. Consider using an orthogonal assay (e.g., crystal violet staining in addition to a metabolic assay like MTT) to confirm results.
Issue 2: Unexpectedly high toxicity in animal models.
Possible Cause Troubleshooting Step
Inadequate vitamin supplementationEnsure that the vitamin B12 and folic acid supplementation protocol is initiated at least 7 days prior to the first this compound dose and is maintained throughout the study.
Vehicle-related toxicityConduct a pilot study with the vehicle alone to rule out any adverse effects. Ensure proper formulation of this compound as per the recommended protocol.
Animal strain sensitivityDifferent mouse or rat strains can have varying sensitivities to chemotherapeutic agents. Review the literature for strain-specific toxicity data if available.
Incorrect dosing or administrationDouble-check all dose calculations and ensure proper administration technique (e.g., intravenous, intraperitoneal) as per the experimental design.
Issue 3: Lack of efficacy in an in vivo tumor model.
Possible Cause Troubleshooting Step
Suboptimal dosing regimenThe dose and schedule may not be optimal for the specific tumor model. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and a dose-response study to evaluate efficacy at different levels.
Development of drug resistanceIf initial tumor regression is followed by regrowth, consider mechanisms of acquired resistance. Analyze tumor samples for changes in TS expression or folate transporter levels.
Poor drug delivery to the tumorThis compound's efficacy depends on its uptake by tumor cells. Consider using tumor models with known high expression of the α-folate receptor or RFC.
Tumor model intrinsic resistanceThe chosen tumor model may be inherently resistant to antifolate therapy. Test this compound on a panel of cell lines in vitro to select a sensitive model for in vivo studies.

Data Presentation

Table 1: In Vitro Cytotoxicity of Pemetrexed in Various Cancer Cell Lines

Note: this compound-specific IC50 data is limited in the public domain. The following data for the structurally and mechanistically similar drug, Pemetrexed, can be used as a reference to select appropriate cell lines for this compound studies. Researchers should determine the IC50 of this compound in their specific cell lines of interest.

Cell LineCancer TypeIC50 (nM)
MSTO-211HMalignant Pleural Mesothelioma31.8
TCC-MESO-2Malignant Pleural Mesothelioma32.3
MSTO-211H_R (Pemetrexed-resistant)Malignant Pleural Mesothelioma413.6
TCC-MESO-2_R (Pemetrexed-resistant)Malignant Pleural Mesothelioma869.2

Table 2: Impact of Vitamin Supplementation on Pemetrexed Toxicity in a Clinical Study

Note: This clinical data for Pemetrexed highlights the potential for vitamin supplementation to reduce toxicity, a strategy that is highly likely to be beneficial for this compound.

Adverse Event (Grade 3/4)Pemetrexed AlonePemetrexed + Folic Acid & Vitamin B12
Neutropenia38%23%
Thrombocytopenia13%5%
Anemia6%4%
Febrile Neutropenia13%2%

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine IC50
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve a range of final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®, or crystal violet) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the percentage of viable cells against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Preclinical In Vivo Efficacy Study with Vitamin Supplementation
  • Animal Model: Use immunodeficient mice bearing subcutaneous xenografts of a this compound-sensitive cancer cell line.

  • Vitamin Supplementation:

    • Seven days before the first this compound dose, begin daily oral gavage of folic acid (e.g., 1 mg/kg).

    • Seven days before the first this compound dose, administer a single intramuscular injection of vitamin B12 (e.g., 1000 µg/kg). Repeat the vitamin B12 injection every 21 days.

  • This compound Formulation: Prepare this compound for in vivo administration by dissolving it in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Treatment Groups: Randomize mice into the following groups:

    • Vehicle control

    • This compound alone

    • Vitamins alone

    • This compound + Vitamins

  • Dosing: Administer this compound at a predetermined dose and schedule (e.g., intravenously or intraperitoneally, once weekly).

  • Monitoring:

    • Measure tumor volume twice weekly using calipers.

    • Monitor animal body weight and overall health status.

    • At the end of the study, collect blood for complete blood count (CBC) to assess hematological toxicity.

  • Data Analysis: Compare tumor growth inhibition and toxicity profiles between the treatment groups.

Mandatory Visualizations

Plevitrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Plevitrexed_ext This compound FR α-Folate Receptor Plevitrexed_ext->FR RFC Reduced Folate Carrier Plevitrexed_ext->RFC Plevitrexed_int This compound FR->Plevitrexed_int Uptake RFC->Plevitrexed_int Uptake TS Thymidylate Synthase Plevitrexed_int->TS Inhibition dTMP dTMP dUMP dUMP dUMP->TS Conversion DNA_syn DNA Synthesis dTMP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vivo cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Establish Tumor Xenografts Randomization Randomize Mice into Treatment Groups Animal_Model->Randomization Vitamin_Prep Initiate Vitamin Supplementation (Day -7) Randomization->Vitamin_Prep Plevitrexed_Dosing Administer this compound/Vehicle (Day 0) Vitamin_Prep->Plevitrexed_Dosing Monitoring Monitor Tumor Volume and Body Weight Plevitrexed_Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Toxicity_Analysis Assess Hematological Toxicity (CBC) Endpoint->Toxicity_Analysis Efficacy_Analysis Analyze Tumor Growth Inhibition Endpoint->Efficacy_Analysis

Caption: In vivo experimental workflow.

Troubleshooting_Logic cluster_invitro_troubleshooting In Vitro Troubleshooting cluster_invivo_troubleshooting In Vivo Troubleshooting Start Unexpected Experimental Outcome In_Vitro In Vitro Assay Issue? Start->In_Vitro In_Vivo In Vivo Study Issue? Start->In_Vivo Variability High Replicate Variability? In_Vitro->Variability Yes High_Toxicity High Toxicity? In_Vivo->High_Toxicity Yes No_Efficacy Lack of Efficacy? In_Vivo->No_Efficacy Yes Check_Seeding Check Cell Seeding Protocol Variability->Check_Seeding Check_Plate Address Edge Effects Variability->Check_Plate Check_Solubility Verify Drug Solubility Variability->Check_Solubility Check_Vitamins Verify Vitamin Supplementation High_Toxicity->Check_Vitamins Check_Vehicle Assess Vehicle Toxicity High_Toxicity->Check_Vehicle Check_Dose Optimize Dosing Regimen No_Efficacy->Check_Dose Check_Resistance Investigate Drug Resistance No_Efficacy->Check_Resistance

Caption: Troubleshooting logical relationships.

Addressing batch-to-batch variability of Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Plevitrexed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ZD9331 or BGC9331) is a potent, orally active, and non-polyglutamatable quinazoline antifolate.[1] It functions as a thymidylate synthase (TS) inhibitor with a high affinity (Ki of 0.44 nM), thereby blocking the synthesis of thymidine, a crucial component of DNA.[2] This inhibition of DNA synthesis leads to apoptosis in cancer cells.[1] this compound is transported into cells via the α-folate receptor and the reduced folate carrier.[2]

Q2: How should I properly store and handle this compound?

For optimal stability, this compound powder should be stored at -20°C. Once dissolved, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. Protect both the solid compound and its solutions from light.

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in DMSO. For in vivo experiments, a common vehicle consists of a combination of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of up to 2.5 mg/mL.[2] Always ensure the solution is clear before use; sonication can aid in dissolution.[2]

Q4: What are the potential sources of batch-to-batch variability with this compound?

While specific variability data for this compound is not extensively published, potential sources of batch-to-batch variability for pharmaceutical compounds can include:

  • Purity and Impurities: Variations in the manufacturing process can lead to different impurity profiles between batches.

  • Solubility and Formulation: Minor differences in the physical properties of the compound can affect its solubility and the stability of prepared solutions.

  • Potency: The biological activity of the compound can vary slightly between batches.

  • Handling and Storage: Inconsistent handling and storage conditions after manufacturing can lead to degradation of the compound.

Q5: How can I check the quality of a new batch of this compound?

It is good practice to perform quality control checks on new batches. This can include:

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.

  • Functional Assays: A cell-based viability assay (e.g., MTT or CellTiter-Glo) using a well-characterized cancer cell line can confirm the potency (IC50) of the new batch.

  • Target Engagement Assays: An in vitro thymidylate synthase (TS) inhibition assay can directly measure the inhibitory activity of the compound.

Troubleshooting Guides

Issue 1: I am observing a decrease in the potency (higher IC50) of this compound in my cell-based assays compared to previous experiments.

  • Question: Could the new batch of this compound be less potent?

    • Answer: Yes, this is a possibility. It is advisable to test the potency of each new batch upon arrival. You can perform a dose-response experiment and compare the IC50 value to that of a previously validated batch.

  • Question: How can I confirm the potency of my current this compound stock?

    • Answer: Prepare a fresh dilution series from your stock and test it on a sensitive, well-characterized cell line. If the potency is still low, consider performing an analytical chemistry test like HPLC to check for degradation.

  • Question: Could my experimental conditions be affecting the results?

    • Answer: Yes. Ensure that cell passage number, seeding density, and incubation times are consistent. Changes in cell culture media, serum, or supplements can also influence drug sensitivity.

Issue 2: My this compound solution appears to have precipitated upon dilution in cell culture media.

  • Question: What could be causing the precipitation?

    • Answer: this compound has limited solubility in aqueous solutions. High concentrations of the compound or the DMSO stock solution can lead to precipitation when diluted in media. The presence of certain salts or proteins in the media can also affect solubility.

  • Question: How can I prevent precipitation?

    • Answer: Avoid using a highly concentrated DMSO stock. When diluting, add the this compound solution to the media dropwise while gently vortexing. Pre-warming the media to 37°C may also help. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions.

Issue 3: I am seeing inconsistent results between replicate experiments using the same batch of this compound.

  • Question: What are the likely causes of this inconsistency?

    • Answer: Inconsistent results are often due to variations in experimental technique. This can include inaccurate pipetting, uneven cell seeding, or edge effects in multi-well plates.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer: Ensure thorough mixing of your this compound dilutions. Use calibrated pipettes and practice good cell culture technique. To mitigate edge effects, avoid using the outer wells of microplates for treatment conditions.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
SynonymsZD9331, BGC9331[2]
Mechanism of ActionThymidylate Synthase (TS) Inhibitor[2]
Ki for TS0.44 nM[2]
Cellular Uptakeα-folate receptor, reduced folate carrier[2]
In Vivo Solubility2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound batch. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas from the chromatogram.

    • Calculate the purity of the this compound batch as the percentage of the main peak area relative to the total peak area.

Protocol 2: Cell Viability Assay to Determine IC50

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay like MTT.

  • Cell Seeding:

    • Seed cancer cells (e.g., L1210 or another sensitive line) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in cell culture media. It is recommended to use a concentration range that will span the expected IC50 value (e.g., from 1 nM to 10 µM).

    • Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (media with the same final concentration of DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Visualizations

Plevitrexed_Mechanism_of_Action This compound This compound Folate_Receptors Folate Receptors (α-FR, RFC) This compound->Folate_Receptors Uptake Cell_Membrane Cell Membrane Intracellular_this compound Intracellular This compound Folate_Receptors->Intracellular_this compound TS Thymidylate Synthase (TS) Intracellular_this compound->TS Inhibition dTMP dTMP TS->dTMP DNA_Synthesis DNA Synthesis dUMP dUMP dUMP->TS dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Mechanism of action of this compound.

Plevitrexed_Batch_QC_Workflow New_Batch Receive New Batch of this compound Dissolve Dissolve in DMSO (Prepare Stock Solution) New_Batch->Dissolve Purity_Check Assess Purity (e.g., HPLC) Dissolve->Purity_Check Potency_Check Determine Potency (Cell-based IC50 Assay) Dissolve->Potency_Check Compare Compare with Previous Batch Data Purity_Check->Compare Potency_Check->Compare Accept Batch Accepted (Proceed with Experiments) Compare->Accept Consistent Reject Batch Rejected (Contact Supplier) Compare->Reject Inconsistent

Caption: Experimental workflow for quality control of a new this compound batch.

Troubleshooting_Decision_Tree Start Inconsistent Experimental Results with this compound Check_Solution Is the this compound solution clear? Start->Check_Solution Precipitation Address Precipitation: - Use fresh solution - Lower stock concentration - Pre-warm media Check_Solution->Precipitation No Check_Potency Is the IC50 consistent with previous batches? Check_Solution->Check_Potency Yes Precipitation->Check_Potency New_Batch_QC Perform QC on new batch: - HPLC for purity - Re-run IC50 assay Check_Potency->New_Batch_QC No Check_Protocol Are experimental protocols and techniques consistent? Check_Potency->Check_Protocol Yes Contact_Support Contact Technical Support New_Batch_QC->Contact_Support Review_Protocol Review and standardize: - Pipetting technique - Cell seeding density - Incubation times Check_Protocol->Review_Protocol No Check_Protocol->Contact_Support Yes

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

Validation & Comparative

Plevitrexed and Pemetrexed: A Comparative Analysis in Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of non-small cell lung cancer (NSCLC) therapeutics, the antifolate agents plevitrexed and pemetrexed have emerged as significant players. Both drugs target the crucial enzyme thymidylate synthase (TS), a key player in DNA synthesis and repair, thereby inhibiting the proliferation of cancer cells. This guide provides a detailed comparison of their mechanisms of action, in vitro efficacy, and impact on cellular processes in NSCLC cells, supported by available experimental data.

Mechanism of Action: A Tale of Two Antifolates

Pemetrexed is a multi-targeted antifolate that primarily inhibits thymidylate synthase (TS).[1][2] Its mechanism involves cellular uptake via the reduced folate carrier and subsequent polyglutamylation, a process that traps the drug inside the cell and enhances its inhibitory activity against TS and other enzymes in the folate pathway.[3] This multi-targeted approach disrupts the synthesis of pyrimidines and purines, essential precursors for DNA and RNA synthesis, ultimately leading to cell death.

This compound, on the other hand, is a highly potent and specific inhibitor of thymidylate synthase. While detailed studies on its mechanism in NSCLC cells are less abundant in the public domain, its primary mode of action is understood to be the direct inhibition of TS, leading to the depletion of thymidine triphosphate and subsequent disruption of DNA synthesis.

In Vitro Efficacy: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a key metric for a drug's cytotoxic potency. While direct comparative studies are limited, data from various studies on NSCLC cell lines provide insights into their relative efficacy.

DrugCell LineIC50 (µM)Exposure Time (h)
PemetrexedA5491.861 - 4.65348 - 24
PemetrexedH1299~3 - 20 (as part of combination)72
PemetrexedCalu-1~3 - 20 (as part of combination)72
PemetrexedPC9Data not available in provided results-

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Impact on Cellular Processes

Apoptosis

Both this compound and pemetrexed induce apoptosis, or programmed cell death, in NSCLC cells.

Pemetrexed has been shown to induce apoptosis in A549 and H1299 NSCLC cell lines.[4][5][6][7] The apoptotic process is often associated with an increase in reactive oxygen species (ROS) and is caspase-dependent.[4] Studies have shown that pemetrexed treatment leads to an increase in the percentage of apoptotic cells, with one study reporting 14.4% late apoptotic A549 cells after 24 hours of treatment.[4]

This compound's specific effects on apoptosis in NSCLC cell lines are not as extensively documented in the available literature. However, as a potent TS inhibitor, its mechanism of action is expected to lead to the induction of apoptosis as a consequence of DNA synthesis inhibition.

Cell Cycle Arrest

Disruption of the cell cycle is a hallmark of many chemotherapeutic agents.

Pemetrexed has been observed to induce cell cycle arrest in NSCLC cells, although the specific phase of arrest can vary. Some studies report an S-phase arrest in A549 and H1299 cells, while others have noted a G0/G1-phase arrest.[6] This discrepancy may be due to differences in cell lines and experimental conditions.

The effect of This compound on the cell cycle in NSCLC cells requires further investigation to provide a direct comparison.

Signaling Pathways

The cellular response to this compound and pemetrexed is mediated by complex signaling pathways.

Pemetrexed has been shown to influence several key signaling pathways in NSCLC cells. The EGFR/PI3K/AKT pathway has been implicated in pemetrexed resistance, with inhibition of this pathway potentially sensitizing cells to the drug.[2] The ERK and NFκB pathways have also been shown to be modulated by pemetrexed treatment.[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of these drugs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: NSCLC cells (e.g., A549, H1299, Calu-1) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or pemetrexed. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: NSCLC cells are treated with this compound or pemetrexed for a defined period.

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: NSCLC cells are treated with the drug, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide, which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms

To illustrate the key concepts discussed, the following diagrams are provided.

cluster_pemetrexed Pemetrexed Mechanism Pemetrexed Pemetrexed RFC Reduced Folate Carrier Pemetrexed->RFC Polyglutamylation Polyglutamylation RFC->Polyglutamylation Pemetrexed_polyglutamate Pemetrexed Polyglutamate Polyglutamylation->Pemetrexed_polyglutamate TS Thymidylate Synthase Pemetrexed_polyglutamate->TS Inhibits DHFR DHFR Pemetrexed_polyglutamate->DHFR Inhibits GARFT GARFT Pemetrexed_polyglutamate->GARFT Inhibits DNA_Synth DNA Synthesis Inhibition TS->DNA_Synth DHFR->DNA_Synth GARFT->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis

Caption: Simplified signaling pathway of Pemetrexed in NSCLC cells.

cluster_this compound This compound Mechanism This compound This compound TS_plev Thymidylate Synthase This compound->TS_plev Directly Inhibits DNA_Synth_plev DNA Synthesis Inhibition TS_plev->DNA_Synth_plev Apoptosis_plev Apoptosis DNA_Synth_plev->Apoptosis_plev

Caption: Proposed mechanism of this compound targeting Thymidylate Synthase.

cluster_workflow Cytotoxicity Assay Workflow Start Seed NSCLC Cells Treat Treat with this compound or Pemetrexed Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

Both this compound and pemetrexed are effective inhibitors of thymidylate synthase, a critical target in NSCLC therapy. Pemetrexed's multi-targeted approach and the wealth of clinical and preclinical data available provide a comprehensive understanding of its activity. While this compound shows promise as a potent TS inhibitor, further research, particularly direct comparative studies in NSCLC cell lines, is needed to fully elucidate its efficacy and mechanisms relative to pemetrexed. This guide serves as a summary of the current understanding and highlights the need for continued investigation into these important anticancer agents.

References

A Head-to-Head Analysis of Plevitrexed and Raltitrexed in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the efficacy, mechanisms, and experimental data of two potent thymidylate synthase inhibitors.

In the landscape of targeted cancer therapeutics, the inhibition of thymidylate synthase (TS) remains a cornerstone of treatment for various solid tumors. This enzyme is critical for the de novo synthesis of thymidine, an essential precursor for DNA replication and repair. Among the armamentarium of TS inhibitors, Plevitrexed (also known as ZD9331) and Raltitrexed (Tomudex®) have emerged as significant players. This guide provides a comprehensive, data-driven comparison of these two agents for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Target, Nuanced Interactions

Both this compound and Raltitrexed are folate analogues that competitively inhibit thymidylate synthase.[1] Their primary mechanism involves binding to the folate-binding site of the TS enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2] This disruption of dTMP synthesis leads to a depletion of the thymidine triphosphate (dTTP) pool, which in turn inhibits DNA synthesis and triggers cell cycle arrest and apoptosis.[2][3]

While both drugs share a common target, their cellular uptake and metabolism differ. Raltitrexed is transported into cells via the reduced folate carrier (RFC) and undergoes extensive polyglutamylation.[4] This process enhances its intracellular retention and inhibitory potency against TS.[4] In contrast, this compound is taken up by both the RFC and the α-folate receptor and is not polyglutamated, which may result in a different spectrum of activity and resistance profiles.

Preclinical Efficacy: A Quantitative Comparison

The in vitro potency of this compound and Raltitrexed has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's effectiveness in inhibiting a specific biological or biochemical function, are summarized below.

DrugCell LineCancer TypeIC50 (nM)
This compound L1210Murine Leukemia24
SNU-601Gastric Cancer17
SNU-16Gastric Cancer36
SNU-1Gastric Cancer36
Raltitrexed L1210Murine Leukemia9
HepG2Liver Cancer78.9
MGH-U1Bladder Cancer6.0

Note: IC50 values can vary depending on the experimental conditions.

Clinical Efficacy and Patient Outcomes

Clinical trials have provided valuable insights into the efficacy of both this compound and Raltitrexed in treating various cancers. While direct head-to-head clinical trials are limited, comparisons with standard chemotherapeutic agents such as 5-fluorouracil (5-FU) offer a basis for indirect comparison.

This compound in Gastric Cancer

A Phase I/II study of this compound in patients with chemonaïve gastric cancer, administered at 65 mg/m² on days 1 and 8 of a 3-week cycle with vitamin supplementation, showed promising activity.[5] In the initial cohort of 10 patients, one confirmed complete response and one unconfirmed partial response were observed, with three additional patients achieving disease stabilization after two cycles.[5]

Raltitrexed in Colorectal Cancer

Raltitrexed has been more extensively studied in advanced colorectal cancer. A meta-analysis of 11 studies involving 4622 patients comparing raltitrexed-based regimens to 5-FU-based regimens found no significant differences in overall survival or overall response rate.[6] In one large randomized trial, the median survival for patients treated with Raltitrexed was 10.9 months compared to 12.3 months for those treated with 5-FU plus high-dose leucovorin.[7] The objective response rates were comparable at 19% for Raltitrexed and 18% for the 5-FU/leucovorin arm.[7]

Another study in heavily pretreated metastatic colorectal cancer patients combined Raltitrexed with S-1 and bevacizumab, demonstrating a median overall survival of 13.5 months and a median progression-free survival of 4.7 months.[3]

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound or Raltitrexed on cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium.[8]

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound or Raltitrexed in culture medium and add to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired exposure period (e.g., 72 hours).[5]

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][10]

  • Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo antitumor efficacy of this compound or Raltitrexed in a xenograft mouse model.

Protocol:

  • Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[12]

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups (n=8-10 mice per group).[12]

  • Administer this compound, Raltitrexed, or vehicle control intravenously or intraperitoneally according to the desired dosing schedule.

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health throughout the study.[12]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate tumor growth inhibition as a percentage of the control group's tumor growth.

Signaling Pathways and Experimental Workflows

The inhibition of thymidylate synthase by this compound and Raltitrexed initiates a cascade of downstream events culminating in cell death. The following diagrams illustrate these pathways and a typical experimental workflow.

Thymidylate_Synthase_Inhibition_Pathway Signaling Pathway of Thymidylate Synthase Inhibition cluster_0 Drug Action cluster_1 Cellular Processes This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits Raltitrexed Raltitrexed Raltitrexed->TS Inhibits dTMP dTMP TS->dTMP Catalyzes dUMP dUMP dUMP->dTMP Methylation dTTP dTTP Depletion dTMP->dTTP DNA_Synthesis Inhibition of DNA Synthesis dTTP->DNA_Synthesis Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of this compound and Raltitrexed

Experimental_Workflow Typical In Vitro Efficacy Workflow cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 Viability Assay cluster_3 Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Drug_Addition Add Serial Dilutions of This compound or Raltitrexed Cell_Seeding->Drug_Addition Incubation Incubate for 72 hours Drug_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow for Determining IC50 Values

Conclusion

This compound and Raltitrexed are both potent inhibitors of thymidylate synthase with demonstrated clinical activity. While Raltitrexed has a more extensive clinical history, particularly in colorectal cancer, this compound shows promise in gastric cancer. The choice between these agents may depend on the specific cancer type, patient characteristics, and the desired pharmacokinetic profile. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two important anticancer drugs. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop more effective cancer therapies.

References

Validating Plevitrexed Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Plevitrexed with alternative thymidylate synthase (TS) inhibitors, focusing on in vivo validation of target engagement. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate complex biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound (formerly ZD9331) is an orally bioavailable, non-polyglutamatable antifolate that acts as a potent and specific inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By binding to the folate receptor on the cell surface, this compound is transported into the cell where it inhibits TS, leading to the depletion of dTMP, inhibition of DNA synthesis, and ultimately, apoptosis in rapidly dividing cancer cells.[1] this compound has been investigated in clinical trials, notably for gastric cancer.[2]

Comparison with Alternative Thymidylate Synthase Inhibitors

This compound's primary competitors in the realm of antifolate TS inhibitors are Pemetrexed and Raltitrexed. The key distinctions between these agents lie in their target specificity and cellular metabolism.

FeatureThis compoundPemetrexedRaltitrexed
Primary Target Thymidylate Synthase (TS)Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), Glycinamide Ribonucleotide Formyltransferase (GARFT)Thymidylate Synthase (TS)
Polyglutamylation NoYesYes
Cellular Uptake Reduced Folate Carrier (RFC), α-folate receptor (α-FR)Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), Folate ReceptorsReduced Folate Carrier (RFC)
Clinical Use Investigational (Gastric Cancer)Approved (Non-small cell lung cancer, Mesothelioma)Approved (Colorectal Cancer)

Pemetrexed (Alimta®) is a multi-targeted antifolate, which provides a broader mechanism of action by inhibiting enzymes involved in both pyrimidine and purine synthesis.[3] This multi-targeted approach may contribute to its efficacy in a wider range of tumors but could also lead to different toxicity profiles compared to the more specific TS inhibition of this compound.

Raltitrexed (Tomudex®) , like this compound, is a specific TS inhibitor. However, a crucial difference is that Raltitrexed is extensively metabolized intracellularly to polyglutamate forms. These polyglutamated derivatives are more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained inhibition of the target.[4] this compound's lack of polyglutamylation means its intracellular concentration and duration of action are more directly related to plasma pharmacokinetics.

In Vivo Validation of Target Engagement

Confirming that a drug engages its intended target in a living organism is a critical step in drug development. For TS inhibitors like this compound, several in vivo methods can be employed to validate target engagement.

Positron Emission Tomography (PET) Imaging with [18F]FLT

Principle: Inhibition of TS by an antifolate drug blocks the de novo synthesis of dTMP. This leads to a compensatory upregulation of the pyrimidine salvage pathway, which increases the uptake of exogenous thymidine. 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a thymidine analog that is taken up by cells via the salvage pathway and trapped intracellularly after phosphorylation by thymidine kinase 1 (TK1). An increase in [18F]FLT uptake, detectable by PET imaging, serves as a non-invasive, quantitative measure of TS inhibition in vivo.[5][6] This phenomenon is often referred to as an "[18F]FLT flare".[5][6]

Experimental Protocol: [18F]FLT-PET Imaging in Tumor Xenografts

  • Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., H460 non-small cell lung cancer cells) to establish tumor xenografts.[5][7] Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant system.[7][8]

  • Drug Administration: Once tumors reach a specified volume (e.g., 80-100 mm³), mice are treated with the TS inhibitor.[8]

    • This compound: A sample in vivo dosing regimen could involve oral administration. A stock solution can be prepared in DMSO and then diluted with PEG300, Tween-80, and saline for administration.[2]

    • Pemetrexed: Can be administered intraperitoneally at doses such as 100 mg/kg once a week.[9] For combination studies, Pemetrexed (e.g., 500 mg/m²) can be administered intravenously.[10]

    • Raltitrexed: Can be administered intravenously.

  • [18F]FLT-PET Imaging:

    • Baseline Scan: A baseline [18F]FLT-PET scan is performed before drug administration.

    • Post-Treatment Scan: A second scan is conducted at a predetermined time point after drug administration to capture the peak of the flare effect. For Pemetrexed, this has been shown to be around 2 hours post-treatment.[5][6]

    • Procedure: Mice are anesthetized, and [18F]FLT (e.g., 1.9–7.4 MBq) is injected via the tail vein. After an uptake period of approximately 60 minutes, a 10-minute PET scan is acquired.[11]

  • Data Analysis: The uptake of [18F]FLT in the tumor is quantified, typically as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV). A significant increase in [18F]FLT uptake in the post-treatment scan compared to the baseline scan indicates successful target engagement.[5]

Pharmacodynamic Biomarker Analysis: Plasma Deoxyuridine (dUrd)

Principle: Inhibition of TS leads to an accumulation of its substrate, deoxyuridine monophosphate (dUMP). This excess dUMP is dephosphorylated to deoxyuridine (dUrd) and released into the bloodstream. Therefore, an elevation in plasma dUrd levels can serve as a systemic pharmacodynamic biomarker of TS inhibition.[12]

Experimental Protocol: Measurement of Plasma dUrd

  • Sample Collection: Blood samples are collected from the animals at baseline (pre-dose) and at various time points after administration of the TS inhibitor. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are typically deproteinized, often using a protein precipitation agent like acetonitrile.

  • LC-MS/MS Analysis: The concentration of dUrd in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12] This provides high sensitivity and specificity for dUrd measurement.

  • Data Analysis: The change in plasma dUrd concentration from baseline is calculated. A significant increase in plasma dUrd levels post-treatment is indicative of in vivo TS inhibition.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, experimental workflow, and the logical framework for comparing these antifolate drugs.

Plevitrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Plevitrexed_ext This compound RFC RFC Plevitrexed_ext->RFC aFR α-FR Plevitrexed_ext->aFR Plevitrexed_int This compound TS Thymidylate Synthase (TS) Plevitrexed_int->TS Inhibits dTMP dTMP TS->dTMP Catalyzes TS->dTMP dUMP dUMP dUMP->TS Substrate DNA_syn DNA Synthesis dTMP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis RFC->Plevitrexed_int Transport aFR->Plevitrexed_int Transport

This compound's mechanism of action.

PET_Workflow cluster_animal_prep Animal Model Preparation cluster_imaging_protocol PET Imaging Protocol cluster_analysis Data Analysis xenograft Establish Tumor Xenograft in Immunocompromised Mouse baseline_scan Baseline [18F]FLT-PET Scan xenograft->baseline_scan drug_admin Administer TS Inhibitor (e.g., this compound) baseline_scan->drug_admin post_scan Post-Treatment [18F]FLT-PET Scan (e.g., 2h) drug_admin->post_scan quantify Quantify [18F]FLT Uptake (%ID/g or SUV) post_scan->quantify compare Compare Post-Treatment to Baseline Uptake quantify->compare engage Determine Target Engagement compare->engage

Experimental workflow for in vivo target engagement using [18F]FLT-PET.

Drug_Comparison cluster_this compound This compound cluster_pemetrexed Pemetrexed cluster_raltitrexed Raltitrexed Antifolate Antifolate TS Inhibitors Plevitrexed_cluster Plevitrexed_cluster Pemetrexed_cluster Pemetrexed_cluster Raltitrexed_cluster Raltitrexed_cluster Plev_Target Specific TS Inhibition Pem_Target Multi-targeted (TS, DHFR, GARFT) Plev_Target->Pem_Target Different Target Specificity Plev_Metab Non-polyglutamatable Ralt_Metab Polyglutamatable Plev_Metab->Ralt_Metab Different Metabolism Ralt_Target Specific TS Inhibition Pem_Target->Ralt_Target Different Target Specificity Pem_Metab Polyglutamatable

Logical comparison of antifolate TS inhibitors.

Conclusion

Validating the in vivo target engagement of this compound is crucial for its clinical development. Non-invasive PET imaging with [18F]FLT and the measurement of plasma dUrd levels are powerful techniques to quantitatively assess the inhibition of thymidylate synthase in preclinical models. This guide provides a framework for designing and interpreting such studies, and for comparing the in vivo activity of this compound with that of its main alternatives, Pemetrexed and Raltitrexed. The choice between these agents in a clinical setting will depend on a variety of factors including the tumor type, the expression levels of the target enzymes and transporters, and the individual patient's metabolic profile. Further head-to-head in vivo studies directly comparing the target engagement of these three drugs would be highly valuable to the oncology research community.

References

Synergistic effects of Plevitrexed with other chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Plevitrexed (ZD9331/BGC9331), a potent, non-polyglutamatable thymidylate synthase (TS) inhibitor, has shown promise in enhancing the efficacy of traditional chemotherapeutic agents, particularly platinum-based compounds like cisplatin and carboplatin. Clinical studies have demonstrated that combining this compound with these agents is not only feasible and tolerable but also shows encouraging anti-tumor activity in heavily pretreated patient populations. This guide provides a comparative overview of this compound's synergistic effects, supported by available clinical data and the scientific rationale for its combination.

Mechanism of Action and Rationale for Synergy

This compound exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. By depleting the intracellular pool of thymidine, this compound disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.

The rationale for combining this compound with platinum-based agents like cisplatin and carboplatin is rooted in their complementary mechanisms of action and non-overlapping toxicities. Platinum agents cause cancer cell death by forming DNA adducts, which interfere with DNA replication and transcription. It is hypothesized that by inhibiting DNA repair pathways through thymidine depletion, this compound enhances the cytotoxicity of the DNA damage induced by platinum agents. This synergistic interaction can potentially lead to improved treatment outcomes and overcome mechanisms of drug resistance.

Clinical Evidence of Synergistic Effects

Phase I clinical trials have provided the primary evidence for the synergistic potential of this compound in combination with platinum-based chemotherapy. These studies have established safe and effective dosing regimens and have observed anti-tumor activity in patients with advanced solid tumors.

This compound in Combination with Cisplatin

A Phase I clinical trial investigated the safety and efficacy of this compound (ZD9331) in combination with cisplatin in patients with refractory solid tumors. The study established a well-tolerated dose and reported preliminary anti-tumor activity.[1]

Table 1: Clinical Trial Data for this compound and Cisplatin Combination Therapy [1]

ParameterDetails
Study Phase Phase I
Patient Population Refractory solid malignancies
Treatment Regimen This compound (100 or 130 mg/m²) on days 1 and 8; Cisplatin (50 or 75 mg/m²) on day 1 of a 21-day cycle
Maximum Tolerated Dose (MTD) This compound 130 mg/m² and Cisplatin 50 mg/m²
Dose-Limiting Toxicities (DLTs) Thrombocytopenia, neutropenia, fatigue, nausea, vomiting, and stomatitis
Anti-Tumor Activity 2 partial responses (mesothelioma, head and neck cancer) and 6 stable diseases among 15 evaluable patients
This compound in Combination with Carboplatin

In another Phase I study, this compound (BGC9331) was combined with carboplatin in patients with relapsed gynecological malignancies. The combination was found to be well-tolerated with evidence of anti-tumor activity in this platinum-pretreated population.[2][3] The rationale for this combination was supported by the sensitivity of human ovarian tumor cell lines to this compound and its non-cross resistance with platinum drugs.[3][4]

Table 2: Clinical Trial Data for this compound and Carboplatin Combination Therapy [2][3]

ParameterDetails
Study Phase Phase I
Patient Population Platinum-sensitive relapsed gynecological malignancies
Treatment Regimen Carboplatin (AUC5) on day 1; this compound (dose escalation from 40 to 100 mg/m²) on days 1 and 8 of a 21-day cycle
Dose-Limiting Toxicities (DLTs) Grade 4 neutropenia and grade 4 fatigue at the 100 mg/m² dose level of this compound
Anti-Tumor Activity 4 out of 14 patients showed anti-tumor activity

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of single agents and their combination.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound alone, the other chemotherapeutic agent (e.g., cisplatin) alone, and a combination of both drugs at fixed or variable ratios.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (concentration that inhibits 50% of cell growth) for each agent and the combination is determined. The Combination Index (CI) is then calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

The synergistic interaction between this compound and platinum agents likely involves the convergence of their effects on DNA synthesis and repair. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating synergy.

Synergy_Mechanism Proposed Mechanism of Synergistic Action This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits dNTPs dNTP Pool Depletion (especially dTTP) TS->dNTPs Depletes DNARepair Impaired DNA Repair dNTPs->DNARepair Inhibits Apoptosis Enhanced Apoptosis DNARepair->Apoptosis Leads to Platinum Platinum Agent (e.g., Cisplatin) DNAAdducts DNA Adduct Formation Platinum->DNAAdducts Induces CellCycle Cell Cycle Arrest DNAAdducts->CellCycle DNAAdducts->Apoptosis CellCycle->Apoptosis Leads to

Caption: Proposed mechanism of synergy between this compound and platinum agents.

Experimental_Workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines SingleAgent Single-Agent Dose Response (IC50 Determination) CellLines->SingleAgent Combination Combination Treatment (Fixed/Variable Ratios) SingleAgent->Combination MTT Cell Viability Assay (MTT) Combination->MTT CI Calculate Combination Index (CI) MTT->CI Xenograft Establish Tumor Xenografts CI->Xenograft Inform TreatmentGroups Treatment Groups: - Vehicle - this compound - Other Chemo - Combination Xenograft->TreatmentGroups TumorMeasurement Monitor Tumor Growth TreatmentGroups->TumorMeasurement Toxicity Assess Toxicity TumorMeasurement->Toxicity

Caption: General experimental workflow for assessing synergistic effects.

Conclusion

The available clinical data suggests that this compound, in combination with platinum-based chemotherapeutics, is a promising strategy for the treatment of various solid tumors. The combination is generally well-tolerated and has demonstrated anti-tumor activity in patients who have been previously treated with other therapies. While detailed preclinical studies quantifying the synergistic effects are not widely published, the underlying biological rationale for this combination is strong. Further research, particularly preclinical studies to elucidate the precise mechanisms of synergy and to identify predictive biomarkers, will be crucial for optimizing the clinical application of this compound-based combination therapies.

References

A Head-to-Head Comparison of ZD9331 and Other Thymidylate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of ZD9331 (plevitrexed), a nonpolyglutamatable thymidylate synthase (TS) inhibitor, with other key TS inhibitors: raltitrexed, pemetrexed, and 5-fluorouracil (5-FU). This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Executive Summary

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Its inhibition leads to "thymineless death" in rapidly dividing cancer cells, making it a well-established target for cancer chemotherapy.[2] This guide evaluates four key TS inhibitors, highlighting their distinct mechanisms, cellular transport, and metabolic fates, which ultimately influence their efficacy and toxicity profiles.

ZD9331 was rationally designed as a third-generation TS inhibitor that, unlike raltitrexed and pemetrexed, does not require polyglutamation for its activity.[3] This was intended to overcome resistance mechanisms associated with reduced folylpolyglutamate synthetase (FPGS) activity and potentially reduce toxicities linked to polyglutamate accumulation in normal tissues.[3] Raltitrexed and pemetrexed are folate analogs that undergo intracellular polyglutamation, enhancing their inhibitory potency and cellular retention.[2] 5-FU, a prodrug, is converted to fluorodeoxyuridine monophosphate (FdUMP), which then inhibits TS.[4]

This comparison synthesizes available preclinical and clinical data to provide a clear overview of the relative strengths and weaknesses of these agents.

Data Presentation: Comparative Performance of TS Inhibitors

The following tables summarize key quantitative data for ZD9331, raltitrexed, pemetrexed, and 5-fluorouracil. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of TS Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeZD9331 (nM)Raltitrexed (nM)Pemetrexed (nM)5-Fluorouracil (µM)
L1210Murine Leukemia-9[1]--
W1L2Human Lymphoblastoid7[5]---
H460Non-Small Cell Lung--100[6]-
H1299Non-Small Cell Lung----
SW480Colorectal Cancer----
HT29Colorectal Cancer---10.10[7]
HCT116Colorectal Cancer---12.69[7]
HepG2Liver Cancer----

Note: IC50 values are highly dependent on the assay conditions and cell line. The data above is a compilation from multiple sources and is intended for illustrative purposes.

Table 2: Key Pharmacokinetic Parameters

ParameterZD9331RaltitrexedPemetrexed5-Fluorouracil
Cellular Uptake Reduced Folate Carrier (RFC), α-folate receptor[3]Reduced Folate Carrier (RFC)[2]Reduced Folate Carrier (RFC)Facilitated transport (uracil mechanism)
Polyglutamation No[3]Yes[2]YesNo
Primary Target(s) Thymidylate Synthase[3]Thymidylate Synthase[2]Thymidylate Synthase, DHFR, GARFTThymidylate Synthase
Elimination Primarily renal[8]-RenalHepatic (Catabolism by DPD)

Table 3: Comparative Clinical Efficacy and Toxicity

ParameterZD9331RaltitrexedPemetrexed5-Fluorouracil
Approved Indications None (development halted)Colorectal Cancer, Malignant Mesothelioma[1]Non-Small Cell Lung Cancer, MesotheliomaColorectal, Breast, Head and Neck, Gastric Cancers
Dose-Limiting Toxicities Thrombocytopenia, Neutropenia[8]Myelosuppression, Diarrhea, Mucositis[9]Myelosuppression, Mucositis[9]Myelosuppression, Diarrhea, Mucositis, Cardiotoxicity[10]
Reported Response Rates (Advanced Colorectal Cancer) Partial response (4.5%) in third-line treatment[11]14.3-19.3% (similar to 5-FU/LV)[9]-15.2-18.1% (with Leucovorin)[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all four inhibitors is the disruption of dTMP synthesis through the inhibition of thymidylate synthase. However, their specific interactions with the enzyme and downstream cellular consequences vary.

Thymidylate Synthase Inhibition and Downstream Effects

TS_Inhibition_Pathway cluster_inhibitors TS Inhibitors cluster_TS_cycle Thymidylate Synthesis Cycle cluster_downstream Downstream Consequences ZD9331 ZD9331 TS Thymidylate Synthase (TS) ZD9331->TS Inhibits Raltitrexed Raltitrexed Raltitrexed->TS Inhibits Pemetrexed Pemetrexed Pemetrexed->TS Inhibits FdUMP FdUMP (active metabolite of 5-FU) FdUMP->TS Inhibits dUMP dUMP dUTP_accumulation ↑ dUTP levels dUMP->dUTP_accumulation dTMP dTMP dTTP_depletion ↓ dTTP levels dTMP->dTTP_depletion CH2THF 5,10-CH2-THF DHF DHF DNA_synthesis_inhibition DNA Synthesis Inhibition dTTP_depletion->DNA_synthesis_inhibition DNA_damage DNA Damage (Uracil misincorporation) dUTP_accumulation->DNA_damage Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis DNA_damage->Apoptosis

Cellular Uptake and Metabolism of TS Inhibitors

Inhibitor_Metabolism cluster_extracellular Extracellular Space ZD9331_ext ZD9331 RFC RFC ZD9331_ext->RFC FR FRα ZD9331_ext->FR Raltitrexed_ext Raltitrexed Raltitrexed_ext->RFC Pemetrexed_ext Pemetrexed Pemetrexed_ext->RFC FU_ext 5-FU Uracil_transporter Uracil Transporter FU_ext->Uracil_transporter ZD9331_int ZD9331_int RFC->ZD9331_int Raltitrexed_int Raltitrexed_int RFC->Raltitrexed_int Pemetrexed_int Pemetrexed_int RFC->Pemetrexed_int FR->ZD9331_int FU_int FU_int Uracil_transporter->FU_int FPGS FPGS Raltitrexed_poly Raltitrexed_poly FPGS->Raltitrexed_poly Pemetrexed_poly Pemetrexed_poly FPGS->Pemetrexed_poly Metabolic_activation Metabolic Activation FdUMP FdUMP Metabolic_activation->FdUMP TS TS ZD9331_int->TS Inhibits Raltitrexed_int->FPGS Raltitrexed_poly->TS Inhibits Pemetrexed_int->FPGS Pemetrexed_poly->TS Inhibits FU_int->Metabolic_activation FdUMP->TS Inhibits

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of TS inhibitors.

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the TS inhibitor (e.g., ZD9331, raltitrexed, pemetrexed, or 5-FU) for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of TS inhibitors in a xenograft mouse model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the TS inhibitors (ZD9331, raltitrexed, pemetrexed, or 5-FU) and a vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage) and dose level.

  • Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis is performed to determine the significance of the antitumor effect.

Conclusion

This guide provides a comparative overview of ZD9331 and other prominent TS inhibitors. ZD9331's unique characteristic of not requiring polyglutamation offered a potential advantage in overcoming certain resistance mechanisms.[3] However, its clinical development was halted, and it did not receive regulatory approval. In contrast, raltitrexed, pemetrexed, and 5-FU have established roles in cancer therapy, each with a distinct profile of efficacy, toxicity, and clinical application.

For researchers, the data and protocols presented here offer a foundation for further investigation into the nuances of TS inhibition and the development of novel anticancer agents. The provided diagrams serve as a visual aid to understand the complex signaling pathways involved. Future research may focus on identifying predictive biomarkers to personalize therapy with TS inhibitors and on developing combination strategies to enhance their therapeutic index.

References

Comparative Clinical Outcomes: Plevitrexed vs. Standard of Care in Gastrointestinal Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the clinical trial outcomes for the investigational drug Plevitrexed against the established standard of care for advanced gastric and colorectal cancers is not feasible at this time due to a lack of publicly available data from direct, comparative clinical trials.

This compound (also known as ZD9331 and BGC9331) is an antifolate drug that acts as a thymidylate synthase inhibitor, a mechanism targeted by other chemotherapeutic agents.[1][2] Investigational studies for this compound have been conducted in several solid tumors, including gastric and colorectal cancer, with the drug reaching Phase II in clinical development.[1] However, detailed results from these trials, particularly those with comparator arms against standard chemotherapy regimens, are not widely published in peer-reviewed literature or publicly accessible trial registries.

One available abstract from a Phase I/II study of this compound in gastric cancer provides a glimpse into its early clinical development. This study explored the use of this compound with nutritional vitamin supplementation. While it reported some preliminary anti-tumor activity and safety data, it was not designed to provide a direct comparison against a standard of care regimen. Without data from larger, randomized controlled trials, any quantitative comparison of efficacy and safety between this compound and established treatments would be speculative.

Standard of Care for Advanced Gastric and Colorectal Cancer

In the absence of comparative data for this compound, this guide provides an overview of the established first-line standard of care for advanced or metastatic gastric and colorectal cancers. The most common chemotherapy backbones for these diseases are the FOLFOX and FOLFIRI regimens.[3][4]

The FOLFOX regimen consists of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin. The FOLFIRI regimen is similar, replacing oxaliplatin with irinotecan.[5][6][7] These regimens are often used in combination with targeted therapies, such as bevacizumab (an anti-VEGF antibody) or, in the case of RAS wild-type colorectal cancer, anti-EGFR antibodies like cetuximab or panitumumab.[3] For HER2-positive gastric cancer, the anti-HER2 antibody trastuzumab is added to chemotherapy.[8]

Efficacy and Safety of Standard of Care Regimens

The following table summarizes typical efficacy and safety outcomes for FOLFOX and FOLFIRI in advanced colorectal and gastric cancer, based on data from various clinical trials. It is important to note that outcomes can vary based on patient population, cancer type, line of therapy, and the addition of targeted agents.

Outcome MetricFOLFOX (Advanced Colorectal Cancer)FOLFIRI (Advanced Colorectal Cancer)FOLFOX (Advanced Gastric Cancer)
Median Overall Survival (OS) Approximately 17-23 months[4]Approximately 17-23 months[4]Approximately 12-13 months[9][10]
Median Progression-Free Survival (PFS) Varies, often in the range of 8-10 monthsVaries, often in the range of 8-10 monthsApproximately 6 months[10]
Objective Response Rate (ORR) 30-50%30-50%Approximately 40%[9]
Common Grade 3/4 Adverse Events Neutropenia, neuropathy, diarrhea, nausea/vomiting[5][6]Neutropenia, diarrhea, nausea/vomiting[5][7]Neutropenia, nausea/vomiting, neuropathy[9]
Experimental Protocols for Standard of Care Clinical Trials

Clinical trials evaluating systemic therapies for advanced gastric and colorectal cancer typically adhere to the following general protocol:

  • Patient Population: Patients with histologically confirmed, unresectable, locally advanced or metastatic adenocarcinoma of the stomach, gastroesophageal junction, or colorectum. Key inclusion criteria often include measurable disease according to RECIST criteria, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate organ function.

  • Study Design: Phase III trials are typically randomized, controlled studies. Patients are randomly assigned to receive the investigational agent or the standard of care. The primary endpoint is often overall survival or progression-free survival.

  • Treatment Regimens:

    • FOLFOX: Typically administered as oxaliplatin (e.g., 85 mg/m²) and leucovorin (e.g., 400 mg/m²) as intravenous infusions, followed by a 5-fluorouracil bolus (e.g., 400 mg/m²) and a 46-hour continuous infusion of 5-fluorouracil (e.g., 2400 mg/m²), repeated every two weeks.[11][12]

    • FOLFIRI: Typically administered as irinotecan (e.g., 180 mg/m²) and leucovorin (e.g., 400 mg/m²) as intravenous infusions, followed by a 5-fluorouracil bolus (e.g., 400 mg/m²) and a 46-hour continuous infusion of 5-fluorouracil (e.g., 2400 mg/m²), repeated every two weeks.[13][14]

  • Assessments: Tumor response is typically assessed every 8-12 weeks using imaging (e.g., CT or MRI). Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Mechanism of Action: Thymidylate Synthase Inhibition

This compound, like 5-fluorouracil (an active component of FOLFOX and FOLFIRI), is a thymidylate synthase inhibitor.[1] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By inhibiting thymidylate synthase, these drugs disrupt DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.

Thymidylate_Synthase_Inhibition cluster_0 DNA Synthesis Pathway cluster_1 Drug Action dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA dTMP->DNA Incorporation This compound This compound TS_Inhibition Inhibition This compound->TS_Inhibition TS_Inhibition->dUMP Blocks conversion

Caption: Mechanism of this compound as a thymidylate synthase inhibitor.

References

Navigating Antifolate Resistance: A Comparative Analysis of Plevitrexed and Other Folate Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antifolate drugs is critical for the strategic development of next-generation cancer therapeutics. This guide provides a comparative analysis of Plevitrexed's performance against other antifolates in the context of acquired resistance, supported by experimental data and detailed methodologies.

This compound (also known as ZD9331) is a potent, orally active inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines.[1] It enters cells via the reduced folate carrier (RFC) and the α-folate receptor.[1] Resistance to antifolates is a significant clinical challenge, often arising from mechanisms such as overexpression of the target enzyme, impaired drug transport into the cell, or decreased drug retention due to deficient polyglutamylation. This guide examines the cross-resistance profiles of this compound and other widely used antifolates, including Pemetrexed and Methotrexate, in cell lines with defined resistance mechanisms.

Quantitative Comparison of Antifolate Activity in Resistant Cell Lines

The following tables summarize the in vitro cytotoxicity of this compound and other antifolates against various cancer cell lines, including those with acquired resistance to specific agents. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit cell growth by 50%.

Table 1: Cross-Resistance in Pemetrexed-Resistant Human Small Cell Lung Cancer Cell Lines

Cell LineResistance MechanismPemetrexed IC50 (µM)Methotrexate IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)
PC6 (Parental)-0.10.021.5
PC6/MTA-0.4↓ RFC expression0.50.083.2
PC6/MTA-1.6↑ TS expression, ↓ FPGS expression2.30.155.8
PC6/MTA-4.0↑↑ TS gene amplification43.80.38.1

Data sourced from a study on acquired resistance to Pemetrexed in lung cancer cell lines.[2]

Table 2: Cross-Resistance in Pemetrexed-Resistant Murine Leukemia Cell Line

| Cell Line | Resistance Mechanism | Pemetrexed IC50 (nM) | this compound (ZD9331) IC50 (nM) | Methotrexate IC50 (nM) | Raltitrexed (ZD1694) IC50 (nM) | |---|---|---|---|---| | L1210 (Parental) | - | 4.0 | 76 | 8.0 | 2.5 | | MTA-13 | ↓ RFC and ↓ FPGS expression | 34 | 76 | 22 | 2.5 |

This data highlights a cell line with acquired resistance to Pemetrexed, showing cross-resistance to Methotrexate but not to this compound or Raltitrexed.[3]

Table 3: Activity of this compound in Murine Leukemia Cell Lines

Cell LineThis compound (ZD9331) IC50 (µM)
L12100.024
L1210/15651.3
L1210/RD16940.076

IC50 values for this compound in different L1210 cell lines. The specific resistance mechanisms for L1210/1565 and L1210/RD1694 are not fully detailed in the available literature.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

Establishment of Resistant Cell Lines (Example: Pemetrexed-Resistant PC6 Lines)

Pemetrexed-resistant human small cell lung cancer cell lines (PC6/MTA-0.4, PC6/MTA-1.6, and PC6/MTA-4.0) were established by continuous exposure of the parental PC6 cell line to stepwise increasing concentrations of Pemetrexed. The parental PC6 cells were initially cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The cells were then exposed to gradually increasing concentrations of Pemetrexed over several months until stable resistant clones were selected and maintained in media containing the respective final concentration of Pemetrexed.[2]

Cytotoxicity Assay

The cytotoxic activity of the antifolates was determined using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the antifolate drugs. Control wells received medium with the vehicle used to dissolve the drugs.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals. The absorbance was then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values were converted to percentage of cell viability relative to the untreated control. The IC50 values were calculated by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Drug Exposure cluster_incubation Incubation & Viability Assessment cluster_analysis Data Analysis start Parental Cancer Cell Line seed Seed cells in 96-well plates start->seed add_drugs Add drugs to cells seed->add_drugs prepare_drugs Prepare serial dilutions of Antifolates prepare_drugs->add_drugs incubate Incubate for 72h add_drugs->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of antifolates.

Antifolate_Resistance_Pathways cluster_transport Cellular Uptake cluster_metabolism Intracellular Metabolism & Action cluster_resistance Mechanisms of Resistance Antifolates Extracellular Antifolates RFC Reduced Folate Carrier (RFC) Antifolates->RFC FR Folate Receptor (FR) Antifolates->FR Intra_Antifolates Intracellular Antifolates RFC->Intra_Antifolates FR->Intra_Antifolates FPGS FPGS Intra_Antifolates->FPGS Polyglutamated_Antifolates Polyglutamated Antifolates FPGS->Polyglutamated_Antifolates DHFR DHFR Polyglutamated_Antifolates->DHFR Inhibition TS Thymidylate Synthase (TS) Polyglutamated_Antifolates->TS Inhibition DNA_synthesis DNA Synthesis DHFR->DNA_synthesis TS->DNA_synthesis dec_RFC Decreased RFC Expression/Function dec_RFC->RFC Alters dec_FPGS Decreased FPGS Activity dec_FPGS->FPGS Alters inc_DHFR Increased DHFR Expression inc_DHFR->DHFR Impacts inc_TS Increased TS Expression/Amplification inc_TS->TS Impacts

Caption: Key pathways in antifolate action and resistance.

References

Predicting Plevitrexed Sensitivity: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Plevitrexed (pemetrexed), a multi-targeted antifolate, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and mesothelioma. However, patient response to pemetrexed is variable, highlighting the critical need for predictive biomarkers to guide patient selection and optimize treatment strategies. This guide provides a comprehensive comparison of biomarkers for predicting pemetrexed sensitivity, alongside a review of alternative antifolate drugs and their respective predictive markers. Experimental data is presented in structured tables, and detailed methodologies for key assays are provided to facilitate replication and further research.

Key Biomarkers for Pemetrexed Sensitivity

The primary mechanism of action for pemetrexed involves the inhibition of several key enzymes in the folate pathway, most notably thymidylate synthase (TS). Consequently, the expression and activity of proteins within this pathway are central to predicting tumor sensitivity.

Thymidylate Synthase (TS): The Preeminent Biomarker

Thymidylate synthase (TS), encoded by the TYMS gene, is the most extensively studied biomarker for pemetrexed sensitivity. High levels of TS expression have been consistently associated with reduced sensitivity and resistance to pemetrexed-based chemotherapy.[1][2][3][4] Conversely, low TS expression is a strong predictor of a favorable response.[1][2]

Other Potential Biomarkers

Beyond TS, several other factors have been implicated in modulating pemetrexed sensitivity:

  • Reduced Folate Carrier (RFC): As the primary transporter of pemetrexed into cancer cells, reduced RFC expression can lead to decreased intracellular drug concentrations and subsequent resistance.[5][6]

  • Folate Receptor Alpha (FRα): This receptor also facilitates pemetrexed uptake, and its expression levels may influence drug efficacy.[6]

  • EGFR and KRAS Mutations: While not direct targets of pemetrexed, mutations in the epidermal growth factor receptor (EGFR) and Kirsten rat sarcoma viral oncogene homolog (KRAS) pathways have been linked to pemetrexed resistance and sensitivity, respectively, in some studies.

Comparison with Alternative Antifolates

Methotrexate and raltitrexed are two other antifolate drugs used in cancer therapy, albeit with different primary targets and mechanisms of action compared to pemetrexed.

  • Methotrexate: Primarily inhibits dihydrofolate reductase (DHFR). Its use in solid tumors like NSCLC is less common than pemetrexed. Biomarkers for methotrexate sensitivity are more established in the context of rheumatoid arthritis and include levels of methotrexate polyglutamates in red blood cells and various inflammatory cytokines.

  • Raltitrexed: A specific inhibitor of thymidylate synthase. Similar to pemetrexed, high TS expression is a marker of resistance to raltitrexed.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the predictive performance of key biomarkers for pemetrexed and its alternatives.

Table 1: Thymidylate Synthase (TS) Expression and Pemetrexed Response in NSCLC

Study CohortBiomarker MeasurementHigh TS Expression GroupLow TS Expression Groupp-value
28 patients (2nd/3rd line)[1]IHC (H-score > 5)Response Rate: 20% (2/10)Response Rate: 50% (3/6)-
77 advanced breast cancer patients[2]IHCOverall Response Rate: 3.13%Overall Response Rate: 46.67%<0.001
77 advanced breast cancer patients[2]IHCDisease Control Rate: 40.63%Disease Control Rate: 82.22%<0.001
120 advanced lung cancer patients[3]IHC (H-score > 200)Median Overall Survival: 50.7 weeksMedian Overall Survival: 95.6 weeks0.0203

Table 2: Reduced Folate Carrier (RFC) Expression and Pemetrexed Response in Advanced NSCLC

Study CohortBiomarker MeasurementRFC Positive GroupRFC Negative Groupp-value
48 patients (2nd/3rd line)[5]IHCMedian PFS: 4.5 monthsMedian PFS: 2.8 months0.926
48 patients (2nd/3rd line)[5]IHCMedian OS: 11.7 monthsMedian OS: 4.8 months0.150
Adenocarcinoma subset[5]IHCMedian OS: 14.4 monthsMedian OS: 5.0 months0.039

Table 3: Comparative Efficacy of Pemetrexed and Raltitrexed in Malignant Pleural Mesothelioma

Treatment ArmMedian Overall SurvivalMedian Progression-Free SurvivalOverall Response Rate
Raltitrexed + Cisplatin[9]Not statistically significantly different from Pemetrexed + CisplatinNot statistically significantly different from Pemetrexed + CisplatinNot statistically significantly different from Pemetrexed + Cisplatin
Pemetrexed + Cisplatin[9]---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Immunohistochemistry (IHC) for Thymidylate Synthase (TS)

This protocol is adapted from a study on TS expression in NSCLC.[10][11]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a target retrieval solution (e.g., Dako, pH 9.0) and heating in a water bath or pressure cooker.

  • Blocking: Endogenous peroxidase activity is blocked by incubating the sections in a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) for 10 minutes. Non-specific antibody binding is blocked with a protein block solution (e.g., serum-free protein block) for 20 minutes.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against TS (e.g., clone TS106, dilution 1:75) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: After washing, the sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Scoring: The staining intensity and the percentage of positive tumor cells are evaluated to generate an H-score (H-score = Σ (intensity × percentage)). A pre-defined cut-off value is used to classify tumors as having high or low TS expression.

Quantitative Real-Time PCR (qRT-PCR) for Thymidylate Synthase (TS) mRNA

This protocol provides a general framework for quantifying TS mRNA levels.[12][13][14][15]

  • RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor tissue using a commercially available kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using a spectrophotometer and/or a bioanalyzer.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction: The qPCR reaction is set up in a 96-well plate using a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green), forward and reverse primers specific for the TYMS gene, and the synthesized cDNA as a template. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified in parallel for normalization.

  • Thermal Cycling: The qPCR is performed in a real-time PCR cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplified product.

  • Data Analysis: The cycle threshold (Ct) values are determined for both the TYMS gene and the housekeeping gene. The relative expression of TYMS mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and a calibrator sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Methotrexate Polyglutamates in Red Blood Cells

This method allows for the quantification of intracellular methotrexate polyglutamates (MTX-PGs), which are active metabolites of methotrexate.[16][17][18][19][20]

  • Sample Preparation: Red blood cells (RBCs) are isolated from whole blood by centrifugation. The RBCs are lysed with a lysis buffer, and the proteins are precipitated with an organic solvent (e.g., methanol or acetonitrile). The supernatant containing the MTX-PGs is collected.

  • Internal Standard: A stable isotope-labeled internal standard for each MTX-PG is added to the sample to correct for variations in sample processing and instrument response.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column. The MTX-PGs are separated based on their hydrophobicity using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each MTX-PG and their internal standards are monitored for quantification.

  • Quantification: A calibration curve is generated using known concentrations of MTX-PG standards. The concentration of each MTX-PG in the RBC sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Tumor Necrosis Factor-alpha (TNF-α)

This protocol is for the quantification of TNF-α in patient serum, a potential biomarker for methotrexate response.[21][22][23][24][25]

  • Coating: A 96-well microplate is coated with a capture antibody specific for human TNF-α and incubated overnight at 4°C.

  • Blocking: The plate is washed, and any remaining non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: After washing, patient serum samples and a series of known concentrations of recombinant human TNF-α standards are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for a different epitope on TNF-α is added to the wells and incubated for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Following another wash, streptavidin-conjugated horseradish peroxidase (HRP) is added to the wells and incubated for 30 minutes at room temperature.

  • Substrate Addition and Signal Detection: The plate is washed for the final time, and a substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change, which is stopped by the addition of a stop solution (e.g., sulfuric acid). The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of TNF-α in the patient samples is determined by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Pemetrexed Mechanism of Action and Resistance

Pemetrexed_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_transport Membrane Transport cluster_nucleotide_synthesis Nucleotide Synthesis cluster_resistance Resistance Mechanisms Pemetrexed_ext Pemetrexed RFC RFC Pemetrexed_ext->RFC Uptake FRa FRα Pemetrexed_ext->FRa Uptake Pemetrexed_int Pemetrexed Polyglutamated_Pemetrexed Polyglutamated Pemetrexed Pemetrexed_int->Polyglutamated_Pemetrexed FPGS DHFR DHFR Polyglutamated_Pemetrexed->DHFR Inhibition TS Thymidylate Synthase (TS) Polyglutamated_Pemetrexed->TS Inhibition GARFT GARFT Polyglutamated_Pemetrexed->GARFT Inhibition FPGS FPGS RFC->Pemetrexed_int FRa->Pemetrexed_int dTMP dTMP dUMP dUMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Low_RFC_FRa Low RFC/FRα Expression Low_RFC_FRa->RFC Reduced Uptake Low_RFC_FRa->FRa High_TS High TS Expression High_TS->TS Increased Target

Caption: Pemetrexed's mechanism and resistance pathways.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_patient Patient cluster_tissue_analysis Tissue Analysis cluster_blood_analysis Blood Analysis cluster_data_analysis Data Analysis & Interpretation Patient Patient with NSCLC Tumor_Biopsy Tumor Biopsy Patient->Tumor_Biopsy Blood_Sample Blood Sample Patient->Blood_Sample FFPE FFPE Processing Tumor_Biopsy->FFPE RNA_Extraction RNA Extraction Tumor_Biopsy->RNA_Extraction Serum_Separation Serum Separation Blood_Sample->Serum_Separation RBC_Isolation RBC Isolation Blood_Sample->RBC_Isolation IHC Immunohistochemistry (TS, RFC) FFPE->IHC qRT_PCR qRT-PCR (TYMS mRNA) RNA_Extraction->qRT_PCR Biomarker_Quantification Biomarker Quantification IHC->Biomarker_Quantification qRT_PCR->Biomarker_Quantification ELISA ELISA (TNF-α) Serum_Separation->ELISA LC_MSMS LC-MS/MS (MTX-PGs) RBC_Isolation->LC_MSMS ELISA->Biomarker_Quantification LC_MSMS->Biomarker_Quantification Correlation Correlation with Clinical Outcome Biomarker_Quantification->Correlation Treatment_Decision Informed Treatment Decision Correlation->Treatment_Decision

Caption: Workflow for biomarker analysis from patient samples.

References

Plevitrexed: A Comparative Analysis of a Novel Antifolate in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While no meta-analyses of clinical trials involving the investigational antifolate agent Plevitrexed (also known as ZD9331 and BGC 9331) are currently available, this guide provides a comparative overview of its performance against established thymidylate synthase (TS) inhibitors, Pemetrexed and Raltitrexed. This analysis is based on available preclinical and early-phase clinical data for this compound, juxtaposed with data from extensive clinical trials and meta-analyses of its counterparts.

This compound is a potent, orally active, non-polyglutamatable thymidylate synthase (TS) inhibitor.[1] Its primary mechanism of action is the inhibition of TS, a crucial enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA synthesis and repair in cancer cells. Unlike polyglutamatable antifolates such as Pemetrexed, this compound's cellular activity is not dependent on the addition of glutamate residues, which may influence its toxicity profile and resistance mechanisms.

Comparative Efficacy and Safety

A summary of the available clinical data for this compound and its comparators is presented below. It is important to note that the data for this compound is from a Phase I trial and is not a direct comparison with the other agents.

DrugCancer Type(s)Key Efficacy FindingsKey Grade 3/4 ToxicitiesSource
This compound (ZD9331) Advanced Solid Tumors (Colorectal, Ovarian)Stable disease in 37% of patients; ≥50% reduction in CA125 in 23% of ovarian cancer patients.Neutropenia, Thrombocytopenia, Diarrhea, Rash.[2]
Pemetrexed Non-Small Cell Lung Cancer (Non-squamous)Improved overall survival in combination with platinum-based chemotherapy (HR=0.87).[3][4]Neutropenia, Leukopenia, Nausea.[3][3][4]
Raltitrexed Advanced Colorectal CancerComparable overall survival to 5-FU/Leucovorin (10.9 vs 12.3 months).[5] Objective response rate of 19%.[5]Stomatitis, Leukopenia, Diarrhea.[5][5]

Experimental Protocols

This compound (ZD9331) Phase I Trial Methodology

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD) and toxicity profile of this compound.

  • Patient Population: Patients with advanced, histologically confirmed solid tumors refractory to standard therapy.

  • Study Design: Patients received this compound as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.[2] Doses were escalated in cohorts of patients to determine the MTD.

  • Endpoints: The primary endpoints were to establish the MTD and characterize the dose-limiting toxicities (DLTs). Secondary endpoints included pharmacokinetic analysis and preliminary assessment of anti-tumor activity.[2]

  • Toxicity Assessment: Toxicities were graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).

Signaling Pathway and Experimental Workflow

Thymidylate Synthase Inhibition Pathway

The following diagram illustrates the mechanism of action of thymidylate synthase inhibitors like this compound.

TS_Inhibition_Pathway dUMP dUMP Thymidylate_Synthase Thymidylate Synthase (TS) dUMP->Thymidylate_Synthase dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Thymidylate_Synthase->dTMP This compound This compound This compound->Thymidylate_Synthase

Mechanism of this compound via Thymidylate Synthase inhibition.

Antifolate Drug Development Workflow

This diagram outlines a typical experimental workflow for the clinical evaluation of a new antifolate agent.

Antifolate_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_post_market Post-Marketing in_vitro In Vitro Studies (Enzyme Assays, Cell Lines) in_vivo In Vivo Models (Xenografts) in_vitro->in_vivo phase_I Phase I (Safety, MTD) in_vivo->phase_I phase_II Phase II (Efficacy, Dose Refinement) phase_I->phase_II phase_III Phase III (Comparison to Standard of Care) phase_II->phase_III meta_analysis Meta-Analysis phase_III->meta_analysis

Typical workflow for antifolate drug development and evaluation.

References

Plevitrexed: A Comparative Analysis of its Antitumor Efficacy Across Different Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical and clinical efficacy of Plevitrexed (ZD9331), a potent and specific inhibitor of thymidylate synthase (TS), across various tumor types. This compound's mechanism of action, which involves the disruption of DNA synthesis in cancer cells, has been the subject of investigation in a range of malignancies. This document synthesizes available data to offer a comparative perspective on its therapeutic potential.

Mechanism of Action

This compound is a non-polyglutamatable antifolate that gains entry into cells via the reduced folate carrier and the α-folate receptor.[1] Its primary and specific target is thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By inhibiting TS, this compound leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells.[2]

dot

Plevitrexed_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (ZD9331) rfc Reduced Folate Carrier (RFC) This compound->rfc Uptake afr α-Folate Receptor This compound->afr Uptake plevitrexed_in rfc->plevitrexed_in Internalization afr->plevitrexed_in Internalization ts Thymidylate Synthase (TS) dtmp dTMP ts->dtmp Methylation dump dUMP dump->ts dna DNA Synthesis & Repair dtmp->dna apoptosis Apoptosis dna->apoptosis Disruption leads to plevitrexed_in->ts Inhibition In_Vitro_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (Varying Concentrations) seeding->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end Drug_Comparison This compound This compound (ZD9331) - Specific Thymidylate Synthase (TS) Inhibitor - Non-polyglutamatable pemetrexed Pemetrexed - Multi-targeted Antifolate - Inhibits TS, DHFR, GARFT - Polyglutamatable This compound->pemetrexed Comparison of Antifolate Drugs

References

Safety Operating Guide

Navigating the Safe Disposal of Plevitrexed: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like Plevitrexed is a critical component of laboratory safety and environmental responsibility. As a potent thymidylate synthase inhibitor, this compound is classified as a cytotoxic agent, necessitating stringent disposal protocols to mitigate risks to personnel and the environment.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general best practices for cytotoxic and hazardous materials. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound and any contaminated materials with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE) for Handling this compound Waste
Gloves
Gown
Eye Protection
Respiratory Protection

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. The following steps provide a clear workflow for managing this compound waste streams within a laboratory setting.

  • Segregation at the Source : Immediately upon generation, all this compound-contaminated waste must be segregated from other laboratory waste streams. This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.

  • Use of Designated Cytotoxic Waste Containers : All this compound waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or chemotherapy waste.[1] These containers are often color-coded (e.g., yellow with a purple lid) to distinguish them from other waste types.

  • Containment of Liquid and Solid Waste :

    • Solid Waste : Place all contaminated solid materials directly into the designated cytotoxic waste container.

    • Liquid Waste : To prevent spills and aerosolization, liquid this compound waste should be handled with extreme care. While direct disposal into the sewer system is strictly prohibited, some safety data sheets suggest that for disposal, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Secure Packaging and Labeling : Ensure that the cytotoxic waste containers are securely sealed to prevent any leakage. The exterior of the container must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."

  • Storage Pending Disposal : Store the sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with appropriate hazard warnings.

  • Arrangement for Professional Disposal : The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. These professionals are equipped to transport and dispose of cytotoxic materials in accordance with all local, regional, and national regulations, typically through high-temperature incineration.[2]

  • Spill Management : In the event of a this compound spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous material cleanup and equipped with appropriate PPE should manage the spill. Use a chemotherapy spill kit to absorb and contain the material, and dispose of all cleanup materials as cytotoxic waste.

Plevitrexed_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Final Disposal A Generation of This compound Waste B Segregate Waste Immediately A->B C Place in Labeled, Leak-Proof Cytotoxic Waste Container B->C D Securely Seal Container C->D E Store in Designated Secure Area D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F Transfer G Transport to Authorized Facility F->G H High-Temperature Incineration G->H

This compound Disposal Workflow

Regulatory Compliance

It is imperative to note that the disposal of cytotoxic waste is heavily regulated. Laboratories must adhere to the guidelines set forth by national and local environmental protection and occupational safety agencies. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable regulations. The information provided in Safety Data Sheets (SDS) for this compound consistently emphasizes that disposal must be in accordance with local, regional, national, and international regulations.[2][3][4][5]

References

Essential Safety and Logistical Information for Handling Plevitrexed

Author: BenchChem Technical Support Team. Date: December 2025

Plevitrexed is an orally active and potent thymidylate synthase inhibitor, which is being investigated for its potential in cancer treatment.[1][2][3][4] As a cytotoxic agent, it is imperative to handle this compound with strict adherence to safety protocols to minimize exposure risks for all laboratory personnel. This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to hazardous drugs like this compound.[5] All PPE should be selected based on a thorough risk assessment of the procedures to be performed.[6]

Gloves: Double gloving is highly recommended when handling this compound.[6] Use powder-free nitrile gloves that have been tested for use with chemotherapy drugs according to the ASTM D6978-05 standard.[5][7] This standard is significantly more stringent than the European EN 16523-1 standard.[8][9] Gloves should be changed every 30-60 minutes or immediately if they become contaminated or damaged.[6] Always inspect gloves for any visible defects before use.[6]

Gowns: Wear a disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[5] This will protect your clothing and skin from potential splashes and spills.[5]

Eye and Face Protection: Use safety glasses with side shields, splash goggles, or a full-face shield to protect your eyes and face from splashes of this compound solutions or airborne particles.[5][9]

Respiratory Protection: A NIOSH-certified respirator may be necessary when there is a risk of inhaling aerosols or fine powders of this compound, such as during weighing, reconstituting, or cleaning up spills.[9][10] Surgical masks do not provide adequate respiratory protection against chemical aerosols or particles.[10]

Quantitative Data on Glove Permeation
Chemotherapy AgentNitrile Gloves (Breakthrough Time in Minutes)Latex Gloves (Breakthrough Time in Minutes)
Carmustine> 240< 30
Cisplatin> 240> 240
Cyclophosphamide> 240> 240
Dacarbazine> 240> 240
Doxorubicin HCl> 240> 240
Etoposide> 240> 240
Fluorouracil> 240> 240
Methotrexate> 240> 240
Paclitaxel> 240> 240
Thiotepa< 30< 15
Vincristine Sulfate> 240> 240

Data is illustrative and compiled from general chemotherapy glove resistance charts. Breakthrough times can vary significantly based on glove thickness, manufacturer, and drug concentration.

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound from receipt to disposal. The following workflow outlines the key steps and precautions.

Plevitrexed_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling and Disposal Phase A Receiving and Unpacking - Inspect for damage - Wear appropriate PPE B Storage - Store in a designated, labeled area - Follow temperature requirements (-20°C or -80°C) A->B C Preparation of Work Area - Work in a chemical fume hood or biological safety cabinet - Cover work surface with absorbent, plastic-backed liner B->C D Donning PPE - Gown, double gloves, eye protection - Respirator if needed C->D Proceed to Handling E Weighing and Reconstitution - Handle powders carefully to avoid aerosols - Use a closed system if possible D->E F Experimental Use - Maintain containment - Clearly label all solutions E->F G Decontamination - Clean work surfaces with an appropriate deactivating agent and then a cleaning agent - Dispose of cleaning materials as hazardous waste F->G Experiment Complete H Doffing PPE - Remove PPE in a specific order to avoid self-contamination - Dispose of all disposable PPE as hazardous waste G->H I Waste Disposal - Segregate waste into sharps, liquid, and solid waste containers - All waste contaminated with this compound is hazardous H->I J Final Hand Hygiene - Wash hands thoroughly with soap and water I->J

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Protocol for Safe Handling and Disposal of this compound

This protocol provides step-by-step guidance for laboratory personnel.

Preparation and Precautionary Measures
  • Training: All personnel must receive training on the safe handling of cytotoxic compounds and the specific procedures for this compound.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize contamination.

  • Emergency Procedures: Ensure that a spill kit specifically for cytotoxic drugs is readily available and that all personnel are trained on its use. An eye wash station and safety shower should be accessible.

Handling Procedures
  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: gown, inner gloves, eye/face protection, (respirator, if required), and outer gloves. The outer gloves should be worn over the cuff of the gown.

  • Preparation of Work Surface: Cover the work surface of the fume hood or biosafety cabinet with a disposable, plastic-backed absorbent pad. Change the pad at the end of the work session or if it becomes contaminated.

  • Handling of this compound Powder:

    • When weighing the powdered form of this compound, do so in a containment device to prevent the generation of airborne particles.

    • Use dedicated spatulas and weighing boats.

    • Clean all equipment used with a deactivating solution immediately after use.

  • Reconstitution and Dilution:

    • Reconstitute and dilute this compound carefully to avoid splashes and aerosols.

    • If using a syringe and vial, use a needleless system or a syringe with a Luer-Lok™ fitting to prevent accidental disconnection.

    • Vent vials with a sterile venting needle to equalize pressure.

  • Labeling: Clearly label all containers with the contents, concentration, date, and a "Cytotoxic" or "Hazardous Drug" warning.

Spill Management
  • Alert and Secure: Immediately alert others in the area and secure the spill location to prevent further spread.

  • Don PPE: If not already wearing it, don the full set of recommended PPE, including a respirator.

  • Containment: Use the absorbent materials from the cytotoxic spill kit to contain the spill.

  • Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating agent followed by a detergent and water.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.

  • Sharps: Needles, syringes, and other sharp objects should be placed in a puncture-resistant sharps container clearly labeled for cytotoxic waste.[11]

  • Solid Waste: All disposable PPE (gowns, gloves, etc.), absorbent pads, and other contaminated materials should be placed in a thick, leak-proof plastic bag or container labeled as "Cytotoxic Waste for Incineration."[12]

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container labeled as "Hazardous Liquid Waste" with the chemical name and concentration. Do not pour liquid this compound waste down the drain.[12]

  • Empty Vials: Empty vials that contained this compound should be disposed of as trace chemotherapy waste in the designated solid waste containers.[12]

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.

By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.